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4-(3-(Dimethylamino)propoxy)benzoic acid Documentation Hub

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  • Product: 4-(3-(Dimethylamino)propoxy)benzoic acid
  • CAS: 190660-99-2

Core Science & Biosynthesis

Foundational

Amino-Alkoxy Benzoic Acid Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

The following technical guide details the role of amino-alkoxy benzoic acid derivatives in drug discovery, structured for an audience of senior researchers and medicinal chemists. Executive Summary In the hierarchy of me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of amino-alkoxy benzoic acid derivatives in drug discovery, structured for an audience of senior researchers and medicinal chemists.

Executive Summary

In the hierarchy of medicinal chemistry scaffolds, amino-alkoxy benzoic acid derivatives occupy a "privileged" status due to their ability to present multiple hydrogen bond donors/acceptors and hydrophobic vectors in a rigid, planar geometry. Historically anchored by local anesthetics (PABA derivatives) and gastroprokinetic agents (orthopramides), this scaffold has evolved from a simple structural core into a versatile template for fragment-based drug discovery (FBDD).[1]

This guide analyzes the structure-activity relationships (SAR) governing this class, details the synthetic methodologies for accessing high-value congeners (specifically the 4-amino-5-chloro-2-alkoxy pattern), and provides a self-validating experimental protocol for library generation.

Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The core utility of the amino-alkoxy benzoic acid scaffold lies in its electronic "push-pull" system and its ability to lock conformations via intramolecular hydrogen bonding.

The Electronic Push-Pull System

The benzene ring serves as a conductive platform for three distinct functionalities:

  • Carboxyl Group (C-1): Acts as the primary anchor (via salt bridge or hydrogen bond) and the electron-withdrawing group (EWG).

  • Alkoxy Group (Ortho/Meta): Provides electron density (EDG) via resonance (+M) and serves as a lipophilic handle. When positioned ortho to the carboxyl/amide, it often forms an intramolecular hydrogen bond (S(6) ring system), planarizing the molecule and improving membrane permeability.[1]

  • Amino Group (Para/Meta): A strong EDG that modulates the pKa of the benzoic acid and serves as a key vector for solubility-enhancing salts.

The "Orthopramide" Pattern

A critical subclass involves the 4-amino-5-chloro-2-methoxy substitution pattern (e.g., Metoclopramide, Cisapride).

  • 5-Chloro substituent: Sterically forces the amide carbonyl out of coplanarity or, conversely, locks specific rotamers depending on the ortho-alkoxy group. It also increases lipophilicity and metabolic stability.

  • 2-Methoxy group: Essential for D2 receptor affinity and 5-HT4 agonism. Extension of this chain (e.g., to butoxy or benzyloxy) often shifts selectivity profiles.[1]

Table 1: Comparative SAR of Key Amino-Alkoxy Benzoic Acid Derivatives

Compound ClassRepresentative DrugCore Substitution PatternPrimary TargetKey SAR Feature
Local Anesthetics Procaine / Tetracaine4-amino (or alkylamino)Na+ ChannelsElectron-donating 4-amino group increases potency; Ester linkage determines half-life.
Orthopramides Metoclopramide4-amino-5-chloro-2-methoxyD2 / 5-HT42-methoxy locks conformation; 5-chloro enhances lipophilicity.
Benzofurans Prucalopride4-amino-5-chloro (cyclic alkoxy)5-HT4 (High Selectivity)Fused dihydrobenzofuran ring mimics the 2-alkoxy group but reduces conformational entropy.
Retinoids Tamibarotene (Am80)4-carbamoyl (benzoic acid core)RAR

/

Benzoic acid moiety mimics the polar head of retinoic acid; rigid backbone improves stability.

Therapeutic Applications & Mechanism of Action[2]

Gastrointestinal Prokinetics (5-HT4 Agonists)

The most sophisticated application of this scaffold is in the design of 5-HT4 receptor agonists. The 4-amino-5-chloro-2-methoxybenzoic acid core acts as a bioisostere for the indole ring of serotonin.

  • Mechanism: The aromatic ring interacts with the hydrophobic pocket of the receptor (Phe/Trp residues), while the protonated amine (on the side chain attached to the carboxyl) interacts with Asp134.

  • Evolution: Early generations (Cisapride) had hERG liability. Newer generations (Prucalopride) utilize a fused oxygen ring (dihydrobenzofuran) derived from the alkoxy position to restrict rotation, enhancing selectivity for 5-HT4 over hERG channels.[1]

Local Anesthetics (Voltage-Gated Sodium Channels)

While often simple esters, the causality of their action is strictly tied to the benzoic acid core.

  • Mechanism: The uncharged form diffuses through the neural membrane. Intracellularly, the protonated amine binds to the S6 segment of domain IV of the voltage-gated sodium channel.

  • SAR Insight: Increasing the chain length of the 4-amino substituent (e.g., butyl in Tetracaine) drastically increases lipophilicity and potency compared to the unsubstituted amine (Procaine).

Synthetic Methodologies

The synthesis of these derivatives requires careful regiocontrol, particularly when installing the halogen and alkoxy groups.

Workflow Visualization

The following diagram illustrates the divergent synthesis of the "Orthopramide" scaffold versus the "Anesthetic" scaffold from a common precursor.

G Start 4-Aminosalicylic Acid (PAS) Acetylation 1. Acetylation (-NH2 protection) (Ac2O, AcOH) Start->Acetylation Pathway 1 (GI/CNS) Esterification A. Fischer Esterification (R-OH, H2SO4) Start->Esterification Pathway 2 (Local Anesthetics) Methylation 2. O-Methylation (MeI, K2CO3, Acetone) Acetylation->Methylation Regioselective Chlorination 3b. Chlorination (C-5) (NCS or Cl2) Methylation->Chlorination Electrophilic Subst. Nitration 3. Nitration (Optional for 5-subst) (HNO3/H2SO4) Deprotection 4. Hydrolysis/Deprotection Chlorination->Deprotection Activation 5. Acid Activation (SOCl2 or CDI) Deprotection->Activation Coupling 6. Amidation (R-NH2) Activation->Coupling Target1 Target: Metoclopramide Analogs (4-amino-5-chloro-2-methoxybenzamides) Coupling->Target1 AlkylationN B. N-Alkylation (Optional) (R-X, Base) Esterification->AlkylationN Target2 Target: Anesthetics (Tetracaine/Procaine Analogs) AlkylationN->Target2

Figure 1: Divergent synthesis of Amino-Alkoxy Benzoic Acid derivatives highlighting the branching points for distinct therapeutic classes.

Experimental Protocol: Synthesis of 4-Amino-5-Chloro-2-Methoxybenzoic Acid

A critical intermediate for library generation.

Objective: Regioselective synthesis of the core scaffold from 4-amino-2-hydroxybenzoic acid (PAS).

Reagents & Equipment
  • Starting Material: 4-Aminosalicylic acid (PAS).

  • Reagents: Acetic anhydride, Dimethyl sulfate (DMS), N-Chlorosuccinimide (NCS), Sodium hydroxide.[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, HPLC (C18 column), NMR (400 MHz).

Step-by-Step Methodology

Step 1: Chemoselective Acetylation

  • Dissolve PAS (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise at 0°C to selectively acetylate the amino group (the phenol is less nucleophilic in acidic media).

  • Stir at RT for 2 hours. Precipitate with water, filter, and dry.[1][2]

    • Validation: 1H-NMR should show a singlet ~2.1 ppm (NHAc) and retention of the phenolic proton.

Step 2: O-Methylation

  • Dissolve the N-acetyl intermediate in acetone/DMF (4:1).

  • Add anhydrous K2CO3 (2.5 eq) and Dimethyl sulfate (1.2 eq).

  • Reflux for 6 hours.

    • Causality: Use of a weak base (K2CO3) favors phenolic alkylation over N-alkylation of the amide.

  • Workup: Evaporate solvent, partition between EtOAc/Water.[1]

Step 3: Regioselective Chlorination

  • Dissolve the methyl ester/amide intermediate in acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) and catalytic HCl.

  • Reflux for 3 hours.

    • Mechanism:[3][2][4] The 2-methoxy and 4-acetamido groups direct the electrophile (Cl+) to the 5-position (ortho to the methoxy, meta to the amide). The 3-position is sterically hindered.

  • Validation: HPLC purity check. The 5-chloro isomer is typically the major product (>90%).

Step 4: Global Deprotection

  • Reflux the intermediate in 10% NaOH (aq) for 4 hours. This cleaves both the methyl ester and the N-acetyl group.

  • Acidify to pH 3-4 with HCl to precipitate the free acid: 4-amino-5-chloro-2-methoxybenzoic acid .

Future Perspectives: Beyond Small Molecules

The amino-alkoxy benzoic acid scaffold is transitioning into new modalities:

  • PROTAC Linkers: The carboxylic acid provides a convenient attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), while the rigid benzene ring prevents "linker collapse."

  • Covalent Inhibitors: Introduction of acrylamides at the 4-amino position allows for targeted covalent inhibition of kinases with cysteine residues in the ATP binding pocket.

  • Metabolic Stability: Replacing the methoxy group with deuterated analogs (-OCD3) or fluorinated chains (-OCHF2) is a current strategy to mitigate metabolic dealkylation.

References

  • BenchChem. (2025).[5][6] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Library. Link

  • MDPI. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids. Molecules. Link[1]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180 Medicinal Chemistry. Link

  • Scholars Research Library. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. Link

  • Science Alert. (2012). Efficient p-Amino Benzoic Acid Catalyzed Eco-friendly Synthesis of 1,5-benzodiazepines. Journal of Applied Sciences. Link

  • MedChemExpress. (2024). 3-Amino-4-hydroxybenzoic acid: Endogenous Metabolite and Synthetic Intermediate. MCE Product Database. Link

  • PubChem. (2025).[7] 4-Amino-2-methoxybenzoic acid Compound Summary. National Library of Medicine. Link[1]

Sources

Exploratory

Introduction: The Benzoic Acid Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Biological Activity of Dimethylaminopropoxy Benzoic Acid Derivatives The benzoic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Dimethylaminopropoxy Benzoic Acid Derivatives

The benzoic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for interacting with a wide array of biological targets.[1][2][3] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[4] The carboxylic acid group is a key feature, acting as a hydrogen bond donor and acceptor, which often anchors the molecule to the active sites of enzymes or receptors.[1] The true pharmacological diversity, however, arises from the nature and position of substituents on the aromatic ring. These modifications profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1]

This guide focuses on a specific, yet underexplored, class of these compounds: dimethylaminopropoxy benzoic acid derivatives. By integrating a flexible, basic side chain (the dimethylaminopropoxy group) with the rigid benzoic acid core, these derivatives present a unique combination of structural features. This document will synthesize findings from related benzoic acid analogs to build a comprehensive understanding of their potential biological activities, with a primary focus on anticancer, anti-inflammatory, and analgesic properties. We will explore the underlying mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation.

Part 1: Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in drug development.[5] Benzoic acid derivatives have emerged as a promising class of compounds in this arena, with several demonstrating significant potential to retard cancer cell growth.[2][3][6]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which certain benzoic acid derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[5][6] HDACs are enzymes that play a crucial role in gene expression by modulating the acetylation state of histones. In many cancers, HDACs are overexpressed, leading to the suppression of tumor suppressor genes.[6] Targeted inhibition of HDACs can prevent the expression of oncogenes and promote apoptosis (programmed cell death), thereby halting cancer progression.[5]

For instance, studies have shown that dihydroxybenzoic acid (DHBA) derivatives can effectively inhibit HDAC activity, leading to cancer cell growth inhibition.[6] This inhibition triggers a cascade of downstream events, including:

  • Cell Cycle Arrest: Compounds can arrest the cell cycle, often in the G2/M phase, preventing cancer cells from proliferating.[5][6]

  • Induction of Apoptosis: HDAC inhibition can lead to an increase in reactive oxygen species (ROS) and the activation of key apoptotic proteins like Caspase-3.[5][6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Caption: Proposed mechanism of anticancer action via HDAC inhibition.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of benzoic acid derivatives is highly dependent on their substitution pattern.[1] For the hypothetical dimethylaminopropoxy benzoic acid derivatives, we can infer the following SAR trends:

  • The Benzoic Acid Core: The carboxylic acid is crucial for binding to the zinc-containing active site of HDAC enzymes.

  • The Linker (Propoxy Chain): The three-carbon propoxy chain provides flexibility, allowing the molecule to adopt an optimal conformation within the binding pocket. Its length and composition are critical for positioning the terminal amine group.

  • The Terminal Amine (Dimethylamino Group): This basic group is expected to significantly influence the molecule's properties. It can form ionic interactions or hydrogen bonds with receptor sites, enhancing binding affinity. Furthermore, its basicity can improve aqueous solubility and influence the compound's pharmacokinetic profile, potentially aiding in cell membrane translocation.

Compound ClassKey SubstituentObserved ActivityReference
Dihydroxybenzoic Acid3,4-dihydroxyPotent HDAC inhibitor, induced apoptosis[6]
Quinazolinone DerivativesQuinazolinone fused to benzoic acidPotent inhibition of tyrosine kinase[2]
Triazole Derivatives1,2,4-triazoleHigh anticancer activity against MCF-7 cells[2]

Part 2: Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key factor in numerous diseases, making the development of effective anti-inflammatory agents a major goal in drug discovery.[7] Similarly, the management of pain remains a significant clinical challenge.[8][9] Benzoic acid derivatives have long been explored for their potential in both these areas.[10][11][12]

Mechanism of Action: COX Enzyme Inhibition

A well-established mechanism for the anti-inflammatory and analgesic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14]

By inhibiting COX enzymes, dimethylaminopropoxy benzoic acid derivatives could reduce the production of prostaglandins, thereby alleviating inflammation and pain. The design of derivatives with selectivity for COX-2 over COX-1 is a key objective, as this can reduce the gastrointestinal side effects associated with traditional NSAIDs.[8][9]

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Caption: General workflow for evaluating potential anti-inflammatory agents.

Quantitative Data from Analog Studies

While specific data for dimethylaminopropoxy derivatives is not available, studies on related structures provide a benchmark for expected activity.

Derivative TypeAnimal ModelDoseAnalgesic Effect (% Reduction in Pain)Reference
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing20 mg/kg74%[8][9]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing50 mg/kg75%[8][9]
Imidazolyl triazolo hydroxamic acid (FP4)Eddy's hot plate100 mg/kg~63-66% inhibition
1,2-Benzothiazine derivative (7c)Writhing assayN/AMore potent than piroxicam[14]

Part 3: Experimental Protocols

To ensure scientific integrity, all described protocols must be self-validating systems. The following methodologies provide a framework for the synthesis and biological evaluation of novel dimethylaminopropoxy benzoic acid derivatives.

General Synthesis Protocol

The synthesis of these derivatives can be achieved through a multi-step process, typically involving the esterification or amidation of a suitably substituted benzoic acid.

Step 1: Synthesis of p-(dimethylamino)benzoic acid ester This can be achieved via several routes, including the direct esterification of p-(dimethylamino)benzoic acid with the corresponding alcohol under acidic catalysis.[15] A more modern approach involves the oxidation of p-dimethylaminobenzaldehyde in the presence of an alcohol.

  • Materials: p-dimethylaminobenzaldehyde, desired alcohol (e.g., 3-(dimethylamino)propan-1-ol), Iron (III) perchlorate, hydrogen peroxide.

  • Procedure:

    • Mix p-dimethylaminobenzaldehyde with the alcohol.

    • Add Iron (III) perchlorate to the mixture.

    • Under agitation, slowly add hydrogen peroxide while maintaining a controlled temperature (e.g., 15-35°C).[15]

    • Monitor the reaction by TLC or HPLC until completion.

    • Quench the reaction and extract the product using an appropriate organic solvent (e.g., ethyl acetate).[16]

    • Purify the crude product by column chromatography or recrystallization.[16]

Step 2: (Alternative) Amide Bond Formation To synthesize amide derivatives, the carboxylic acid of the benzoic acid moiety must first be activated.

  • Materials: Benzoic acid derivative, thionyl chloride (SOCl2) or oxalyl chloride, 3-(dimethylamino)propan-1-amine, a non-nucleophilic base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., DMF or DCM).

  • Procedure:

    • Convert the benzoic acid to its corresponding acyl chloride by refluxing with thionyl chloride.[17]

    • In a separate flask, dissolve the 3-(dimethylamino)propan-1-amine and the base in the anhydrous solvent and cool in an ice bath.

    • Slowly add the freshly prepared acyl chloride to the amine solution.

    • Allow the reaction to stir at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Extract the product with an organic solvent and purify as described above.

Biological Evaluation Protocols

1. In Vitro Anticancer Assay (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Procedure:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.[2]

    • Treat the cells with various concentrations of the synthesized dimethylaminopropoxy benzoic acid derivatives for a specified period (e.g., 24-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

2. In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test) This is a standard model for evaluating peripheral analgesic activity.

  • Procedure:

    • Use mice or rats as the animal model. Administer the test compounds orally or intraperitoneally at various doses (e.g., 20 and 50 mg/kg).[8]

    • After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).[8]

    • Immediately after the injection, count the number of writhes for each animal over a defined period (e.g., 20 minutes).

    • A control group receives the vehicle only. A positive control group can be treated with a known analgesic like acetaminophen.

    • Calculate the percentage of pain reduction for each dose compared to the control group.[8]

3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) This is a classic model for assessing acute inflammation.

  • Procedure:

    • Administer the test compounds to rats at specified doses.[14]

    • After one hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14]

    • The increase in paw volume indicates the extent of the inflammatory edema.

    • Compare the results with a vehicle control group and a positive control group treated with a standard anti-inflammatory drug like piroxicam or indomethacin.[13][14]

Conclusion

While the class of dimethylaminopropoxy benzoic acid derivatives remains a relatively unexplored area of medicinal chemistry, the foundational knowledge of the benzoic acid scaffold provides a strong rationale for their investigation. The integration of a basic, flexible side chain onto this privileged structure offers a compelling strategy for developing novel therapeutic agents. The potential for these compounds to act as inhibitors of key enzymes like HDACs and COXs positions them as promising candidates for anticancer, anti-inflammatory, and analgesic applications. The experimental frameworks provided in this guide offer a clear path for the synthesis, screening, and validation of these novel derivatives, paving the way for future drug discovery efforts in this exciting chemical space.

References

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

  • Kanamori, H., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]

  • Mishra, A., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • de Oliveira, R. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7521. [Link]

  • Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • de Oliveira, R. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

  • Kumar, A., et al. (2020). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Mishra, A., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Cui, J., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]

  • Ahmad, I., et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Ahmad, S., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(8), 2319. [Link]

  • Google Patents. (2014). Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. [Link]

  • Miranda, C., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 27(19), 6598. [Link]

  • Fasanmade, A. A., & Aina, O. O. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1332. [Link]

  • Reddy, M. R., et al. (2013). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Beilstein Journal of Organic Chemistry, 9, 2236–2241. [Link]

  • Tran, H. T., et al. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. VAST Journals System. [Link]

  • YouTube. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives. [Link]

  • Rodríguez Mellado, J. M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing 4-(3-(dimethylamino)propoxy)benzoic acid

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid . This molecule is a critical intermediate in medicinal chemistry, often serving as a phar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid . This molecule is a critical intermediate in medicinal chemistry, often serving as a pharmacophore in hERG channel blockers, antihistamines, and antifungals, or as a functional linker in proteolysis-targeting chimeras (PROTACs).

Part 1: Introduction & Retrosynthetic Analysis

Objective: To synthesize high-purity 4-(3-(dimethylamino)propoxy)benzoic acid via a two-step sequence: Williamson ether synthesis followed by ester hydrolysis.

Rationale: Direct alkylation of 4-hydroxybenzoic acid is chemically inefficient due to the competing nucleophilicity of the carboxylate and phenolate anions. To ensure regiospecific O-alkylation at the phenolic position, the carboxylic acid is masked as an ethyl ester. This protects the carbonyl center and simplifies purification.

Retrosynthetic Logic:

  • Target: Zwitterionic amino-acid or its HCl salt.

  • Disconnection: Ether cleavage reveals Ethyl 4-hydroxybenzoate (Starting Material A) and 3-Chloro-N,N-dimethylpropan-1-amine (Starting Material B).

  • Forward Strategy:

    • Step 1: Base-mediated nucleophilic substitution (

      
      ) using Potassium Carbonate (
      
      
      
      ) and Potassium Iodide (
      
      
      ) catalysis.
    • Step 2: Saponification using Sodium Hydroxide (

      
      ), followed by controlled acidification to isolate the hydrochloride salt.
      

Retrosynthesis Target Target: 4-(3-(dimethylamino)propoxy)benzoic acid Intermediate Intermediate: Ethyl 4-(3-(dimethylamino)propoxy)benzoate Target->Intermediate Hydrolysis (NaOH) SM1 SM 1: Ethyl 4-hydroxybenzoate Intermediate->SM1 Ether Disconnection SM2 SM 2: 3-Chloro-N,N-dimethylpropan-1-amine HCl Intermediate->SM2 SN2 Alkylation

Figure 1: Retrosynthetic breakdown of the target molecule.

Part 2: Materials & Safety Protocols

Chemical Hazards:

  • 3-Chloro-N,N-dimethylpropan-1-amine HCl: A nitrogen mustard analog. Potentially vesicant and highly irritating to mucous membranes. Handle exclusively in a fume hood.

  • Ethyl 4-hydroxybenzoate: Irritant.[1]

  • DMF (Dimethylformamide): Hepatotoxic and readily absorbed through skin.

Reagent Table:

ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
Ethyl 4-hydroxybenzoate 166.171.0Substrate
3-Chloro-N,N-dimethylpropan-1-amine HCl 158.071.2Alkylating Agent
Potassium Carbonate (

)
138.213.0Base (Scavenger)
Potassium Iodide (

)
166.000.1Finkelstein Catalyst
DMF (Anhydrous) --Solvent
Sodium Hydroxide (2M) 40.002.5Hydrolysis Agent
HCl (Conc. & 1M) 36.46-Acidification

Part 3: Step-by-Step Experimental Protocol

Step 1: O-Alkylation (Ether Synthesis)

Objective: Synthesize ethyl 4-(3-(dimethylamino)propoxy)benzoate.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under nitrogen flow to remove moisture.

  • Solubilization: Add Ethyl 4-hydroxybenzoate (5.0 g, 30.1 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (12.5 g, 90.3 mmol) in a single portion. The suspension will turn opaque.
    
    • Expert Note: We use 3 equivalents of base because the amine reagent is supplied as a hydrochloride salt. The first equivalent neutralizes the amine-HCl, the second deprotonates the phenol, and the third acts as a buffer.

  • Reagent Addition: Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (5.7 g, 36.1 mmol) and KI (0.5 g, 3.0 mmol).

    • Mechanism:[6] KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate of reaction.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Monitoring: Check TLC (Mobile Phase: 10% MeOH in DCM). The starting phenol (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot (stains with Dragendorff or Iodine).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (200 mL). The product may oil out or precipitate.

    • Extract with Ethyl Acetate (3 x 75 mL).[7]

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Result: Yellowish oil (Yield: ~85-90%).[4] Proceed to Step 2 without further purification if purity >95% by NMR.

Step 2: Ester Hydrolysis & Salt Formation

Objective: Isolate 4-(3-(dimethylamino)propoxy)benzoic acid hydrochloride.

  • Hydrolysis: Dissolve the crude ester (from Step 1) in Ethanol (30 mL). Add 2M NaOH aqueous solution (40 mL).

  • Reflux: Heat to reflux (approx. 85°C) for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the ester spot and the appearance of a baseline spot (carboxylate salt).

  • Concentration: Remove the ethanol via rotary evaporation. The remaining aqueous solution contains the sodium salt of the product.

  • Acidification (Critical Step):

    • Cool the aqueous solution in an ice bath (0–5°C).

    • Dropwise add Conc. HCl until the pH reaches ~1.0.

    • Observation: Initially, the zwitterionic free acid may precipitate at pH ~6-7. Continue adding HCl to redissolve it and form the hydrochloride salt.

  • Crystallization:

    • Evaporate the water under high vacuum (lyophilization is preferred if available) to obtain a solid residue (Product + NaCl).

    • Purification: Triturate the solid with hot Isopropanol (IPA) or Ethanol . NaCl is insoluble in hot alcohol, while the product HCl salt will dissolve.

    • Filter hot to remove NaCl.

    • Cool the filtrate to 4°C to crystallize the product.

  • Final Isolation: Filter the white crystalline solid, wash with cold acetone, and dry under vacuum.

Part 4: Process Workflow & Logic

Workflow Step1 Step 1: Alkylation (DMF, 80°C) Workup1 Aq. Workup (Remove DMF) Step1->Workup1 Step2 Step 2: Hydrolysis (NaOH/EtOH) Workup1->Step2 pH_Adj pH Adjustment (HCl to pH 1) Step2->pH_Adj Final Final Product (HCl Salt) pH_Adj->Final

Figure 2: Logical flow of the synthetic procedure.

Part 5: Analytical Characterization

Expected


 NMR Data (DMSO-

, 400 MHz):
  • 
     12.8 ppm  (br s, 1H, -COOH )
    
  • 
     10.5 ppm  (br s, 1H, -NH 
    
    
    
    )
  • 
     7.90 ppm  (d, J=8.8 Hz, 2H, Ar-H ortho to COOH)
    
  • 
     7.02 ppm  (d, J=8.8 Hz, 2H, Ar-H ortho to ether)
    
  • 
     4.12 ppm  (t, J=6.0 Hz, 2H, -O-CH 
    
    
    
    -)
  • 
     3.15 ppm  (m, 2H, -CH 
    
    
    
    -N)
  • 
     2.78 ppm  (s, 6H, -N(CH 
    
    
    
    )
    
    
    )
  • 
     2.15 ppm  (m, 2H, -CH
    
    
    
    -CH
    
    
    -CH
    
    
    -)

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture.Ensure DMF is anhydrous. Increase

to 4 eq. Add catalytic 18-crown-6.
Product is Sticky/Gum Residual DMF or water.Azeotrope with toluene to remove water. Triturate with diethyl ether to induce solidification.
Insoluble in Organic Solvents Zwitterion formation.The free acid (zwitterion) is poorly soluble. Convert to HCl salt (water soluble) or ester (organic soluble) for handling.

References

  • Williamson Ether Synthesis on Benzoates: Methodology adapted from: Scifinder/Reaxys standard protocols for alkylation of 4-hydroxybenzoates. Mechanistic Support: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text on kinetics).
  • Hydrolysis of Amino-Esters

    • Protocol Source: "Synthesis of 4-(3-(dimethylamino)propoxy)-3,5-dimethoxybenzoic acid" (Analogous structure). Google Patents, CN101830829B. Link

  • Mechanistic Insight: Eymur, S. et al. "Nucleophilic Substitution Reactions." Journal of Chemical Education.

Sources

Application

Hydrolysis of methyl 4-(3-(dimethylamino)propoxy)benzoate to acid

Application Note: Hydrolysis of Methyl 4-(3-(dimethylamino)propoxy)benzoate Executive Summary This technical guide details the hydrolysis of Methyl 4-(3-(dimethylamino)propoxy)benzoate (CAS: 1202-25-1 analog) to its corr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of Methyl 4-(3-(dimethylamino)propoxy)benzoate

Executive Summary

This technical guide details the hydrolysis of Methyl 4-(3-(dimethylamino)propoxy)benzoate (CAS: 1202-25-1 analog) to its corresponding carboxylic acid.[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including antihistamines and leukotriene receptor antagonists (e.g., Pranlukast analogs).

The presence of both a basic tertiary amine and an acidic carboxyl group in the product presents a unique challenge: the formation of a zwitterion . Standard acid-base workups often fail due to the high water solubility of the amino-acid product.[1] This guide provides two distinct, field-validated protocols:

  • Method A (Preferred): Isolation as the stable Hydrochloride Salt .[1]

  • Method B (Alternative): Isolation as the Free Zwitterion via isoelectric precipitation.[1]

Scientific Background & Mechanism

Reaction Mechanism

The reaction proceeds via a standard base-promoted ester hydrolysis (Saponification).[1] Hydroxide ions attack the carbonyl carbon of the ester, forming a tetrahedral intermediate which collapses to release methoxide and the carboxylate salt.

  • Substrate: Methyl 4-(3-(dimethylamino)propoxy)benzoate[1]

  • Reagent: Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)[1]

  • Solvent System: Methanol/Water or Ethanol/Water (homogenous phase required)[1]

The Zwitterion Challenge

Upon hydrolysis, the reaction mixture contains the carboxylate anion (


) and the free amine (

).[1]
  • High pH (>10): Species exists as

    
     / 
    
    
    
    (Anionic, Soluble).[1]
  • Low pH (<2): Species exists as

    
     / 
    
    
    
    (Cationic, Soluble).[1]
  • Isoelectric Point (pI ~6-7): Species exists as

    
     / 
    
    
    
    (Zwitterion, Net Neutral).[1]

Critical Insight: Unlike simple benzoic acids, the product cannot be extracted into organic solvents (DCM, EtOAc) at acidic pH because the protonated amine renders it water-soluble.[1] Successful isolation depends entirely on precise pH control or salt formation.[1]

Visualization: Reaction Pathway

ReactionScheme Substrate Methyl 4-(3-(dimethylamino) propoxy)benzoate Intermediate Tetrahedral Intermediate Substrate->Intermediate NaOH / MeOH Reflux Salt Sodium Carboxylate (Soluble Salt) Intermediate->Salt - MeOH Product_HCl Product (HCl Salt) (Precipitate/Solid) Salt->Product_HCl Method A: HCl (pH < 2) Product_Zwit Product (Zwitterion) (Isoelectric Precipitate) Salt->Product_Zwit Method B: HCl (pH ~ 6.5)

Figure 1: Reaction pathway showing the divergence in workup strategies based on pH adjustment.

Experimental Protocols

Method A: Isolation as Hydrochloride Salt (Recommended)

Best for: High purity requirements, storage stability, and scale-up.[1]

Materials:

  • Substrate: 10.0 g (approx. 42 mmol)[1]

  • Sodium Hydroxide (NaOH): 3.4 g (84 mmol, 2.0 eq)[1]

  • Methanol: 50 mL

  • Water: 20 mL

  • Conc. HCl (37%)[1]

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of the methyl ester in 50 mL of Methanol.

  • Saponification: Dissolve 3.4 g NaOH in 20 mL water and add to the methanolic solution.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (

      
      ) should disappear; the acid stays at the baseline.[1]
      
  • Concentration: Evaporate the methanol under reduced pressure (Rotavap) to obtain an aqueous residue.

  • Acidification (Critical): Cool the residue to 0–5°C. Dropwise add Conc. HCl with vigorous stirring until pH reaches 1–2.

    • Observation: The mixture may fume slightly. The product will convert to the hydrochloride salt.[2]

  • Isolation:

    • Scenario 1 (Precipitation): If the salt precipitates (common for high concentrations), filter the white solid.[1]

    • Scenario 2 (Soluble): If the salt remains soluble, evaporate the water completely to dryness (azeotrope with ethanol if necessary) to obtain a solid residue containing Product-HCl and NaCl.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol. NaCl remains insoluble and can be filtered off while hot.[1] The filtrate, upon cooling, yields pure 4-(3-(dimethylamino)propoxy)benzoic acid hydrochloride .[1]

Method B: Isolation as Zwitterion (Isoelectric Precipitation)

Best for: Applications requiring the free amine/acid form.[1]

Step-by-Step Procedure:

  • Perform Steps 1–4 as above.

  • Neutralization: Dilute the aqueous residue with 30 mL water.

  • pH Adjustment: Slowly add 1M HCl while monitoring with a calibrated pH meter.

  • The Sweet Spot: Stop addition exactly at pH 6.5 – 7.0 .

    • Mechanism:[1][3][4][5][6] At this pH, the molecule has net zero charge and minimum water solubility.

  • Crystallization: Stir at 0°C for 2 hours. The white zwitterionic solid should precipitate.

  • Filtration: Filter the solid and wash with a small amount of ice-cold water (do not over-wash, as zwitterions have some water solubility).[1]

  • Drying: Dry under vacuum at 45°C.

Data Presentation & Yields

ParameterMethod A (HCl Salt)Method B (Zwitterion)
Reagent Conc. HCl (Excess)1M HCl (Titrated)
Final pH 1.0 – 2.06.5 – 7.0
Physical State Crystalline SolidMicrocrystalline Powder
Solubility (Water) HighLow / Moderate
Typical Yield 85 – 92%70 – 80%
Purity (HPLC) > 99% (after recrystallization)> 95%

Workflow Decision Logic

WorkupLogic Start Hydrolysis Complete (Aqueous Carboxylate) CheckUse Intended Use? Start->CheckUse Pharma Pharma API / Stable Salt CheckUse->Pharma Stability FreeBase Further Coupling / Free Acid CheckUse->FreeBase Reactivity ActionA Acidify to pH 1 Evaporate & Recrystallize Pharma->ActionA ActionB Adjust to pH 6.5 Filter Precipitate FreeBase->ActionB

Figure 2: Decision tree for selecting the appropriate isolation method.

Troubleshooting & Optimization

  • Incomplete Hydrolysis:

    • Cause: Steric hindrance or poor solubility.[1]

    • Fix: Increase temperature to reflux or add THF as a co-solvent to improve ester solubility.[1]

  • Product Not Precipitating (Method B):

    • Cause: The alkyl ether chain increases water solubility.

    • Fix: Saturation of the aqueous phase with NaCl (Salting out) can force precipitation.[1] Alternatively, switch to Method A.

  • Hygroscopicity (Method A):

    • Cause: HCl salts of amines can be hygroscopic.

    • Fix: Store in a desiccator.[1] Recrystallize from anhydrous Ethanol/Ether.[1]

References

  • CN101811974B : 4-(3-(dimethylamino)propoxy)-3,5-dimethoxybenzoic acid, preparation method and medical purpose thereof. (Describes the HCl salt isolation of a close structural analog).

  • EP0855386A1 : Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid.[1] (General background on amino-benzoic acid synthesis).

  • Organic Syntheses, Coll. Vol. 3, p. 360 (1955) : General protocols for amino-benzoic acid derivatives. [1]

  • BenchChem Application Note : Saponification of Basic Esters. (General methodology validation).

Sources

Method

Application Note: High-Purity Synthesis of 4-(3-(Dimethylamino)propoxy)benzoic Acid Hydrochloride

This Application Note is written from the perspective of a Senior Application Scientist to provide a rigorous, field-proven protocol for the synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid hydrochloride . Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to provide a rigorous, field-proven protocol for the synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid hydrochloride .

Abstract

This guide details the scalable preparation of 4-(3-(dimethylamino)propoxy)benzoic acid hydrochloride (CAS: 190660-99-2 for free acid), a critical pharmacophore used in the development of antihistamines (e.g., Olopatadine analogs), hERG channel blockers, and GPCR ligands.[1] The protocol utilizes a robust Williamson ether synthesis followed by regioselective saponification , optimized to minimize impurity formation (specifically the O-alkylation of the carboxylic acid). We prioritize a "Quality by Design" (QbD) approach, ensuring high yield (>85%) and purity (>98% HPLC) suitable for downstream GMP applications.

Introduction & Retrosynthetic Analysis

The target molecule contains two functional handles: a carboxylic acid and a tertiary amine. The synthesis challenge lies in the chemoselectivity of the alkylation step. Direct alkylation of 4-hydroxybenzoic acid often results in mixtures of ether-esters and ether-acids due to the nucleophilicity of both the phenoxide and carboxylate anions.[1]

To ensure exclusivity of the ether linkage, we employ a protection-deprotection strategy :

  • Protection: Use of Methyl 4-hydroxybenzoate effectively masks the carboxylic acid.[1]

  • Alkylation: Nucleophilic substitution with 3-(Dimethylamino)propyl chloride .[1]

  • Hydrolysis: Controlled saponification to release the free acid.[1]

  • Salt Formation: Protonation to the stable hydrochloride salt.[1]

Chemical Pathway Visualization

Synthesispathway SM1 Methyl 4-hydroxybenzoate (Starting Material) Inter Intermediate Ester (Methyl 4-(3-(dimethylamino)propoxy)benzoate) SM1->Inter K2CO3, DMF 90°C, 6h Reagent 3-(Dimethylamino)propyl chloride HCl Reagent->Inter Product Target Molecule (HCl Salt) Inter->Product 1. NaOH, EtOH (Hydrolysis) 2. Conc. HCl (Salt Formation)

Figure 1: Retrosynthetic pathway emphasizing the ester-protection strategy to ensure regioselectivity.

Reagents & Equipment

Critical Reagent List

The choice of reagents is specific to maximize yield and safety.

ReagentCAS No.[1][2][3][4][5][6]GradeRoleRationale
Methyl 4-hydroxybenzoate 99-76-3>99%SubstrateMethyl ester prevents side-reactions at the carboxylate.
3-(Dimethylamino)propyl chloride HCl 5407-04-5>98%Alkylating AgentThe HCl salt is more stable/less toxic than the free base liquid.[1]
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBaseMild base; scavenges HCl generated in situ; promotes phenoxide formation.[1]
N,N-Dimethylformamide (DMF) 68-12-2AnhydrousSolventPolar aprotic solvent essential for SN2 reactions; stabilizes the transition state.[1]
Sodium Hydroxide (NaOH) 1310-73-2PelletsHydrolysis AgentStrong base for rapid ester saponification.[1]
Hydrochloric Acid (HCl) 7647-01-037% (Conc.)[1]AcidifierProtonates the amine and carboxylic acid to form the final salt.
Equipment
  • Reaction Vessel: 3-neck round bottom flask (equipped with reflux condenser, temperature probe, and N₂ inlet).

  • Filtration: Büchner funnel with Grade 1 filter paper (for removing inorganic salts).

  • Analysis: HPLC (C18 column), NMR (400 MHz), pH meter.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Synthesize Methyl 4-(3-(dimethylamino)propoxy)benzoate.

  • Setup: In a clean, dry 500 mL 3-neck flask, charge Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and Potassium Carbonate (41.4 g, 300 mmol).

    • Scientist's Note: We use 3 equivalents of K₂CO₃.[1] One equivalent neutralizes the phenol, one neutralizes the HCl from the alkylating agent salt, and the excess drives the reaction to completion.

  • Solvation: Add DMF (150 mL). Stir at room temperature for 15 minutes to form the phenoxide anion (suspension may turn slightly yellow).

  • Addition: Add 3-(Dimethylamino)propyl chloride hydrochloride (19.0 g, 120 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Maintain stirring for 6–8 hours.

    • Monitoring: Check via TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.[2] The limiting reagent (methyl 4-hydroxybenzoate) should be <1%.[1]

  • Workup:

    • Cool the reaction to room temperature.[7]

    • Pour the mixture into Ice Water (600 mL) with vigorous stirring. The ester product typically precipitates as a solid or oil.

    • Extract with Ethyl Acetate (3 x 150 mL).[1]

    • Wash the organic layer with Brine (2 x 100 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

    • Yield Expectation: ~21–23 g (Yellowish oil or low-melting solid).[1]

Step 2: Saponification & Salt Formation

Objective: Hydrolyze the ester and isolate the Hydrochloride salt.

  • Hydrolysis: Dissolve the crude ester (from Step 1) in Ethanol (100 mL). Add a solution of NaOH (8.0 g, 200 mmol) in Water (40 mL).

  • Reflux: Heat to reflux (80°C) for 2–3 hours.

    • Validation: The solution becomes homogeneous.[1][7] HPLC should show complete conversion of the ester to the acid.[1]

  • Concentration: Evaporate the Ethanol under reduced pressure. The residue is the sodium salt of the product in water.[1]

  • Acidification (Critical Step):

    • Dilute the residue with Water (50 mL).[1]

    • Cool to 0–5°C in an ice bath.[1]

    • Slowly add Conc. HCl dropwise until pH reaches ~1.0.

    • Observation: The carboxylic acid precipitates, but since we are at very low pH, the tertiary amine is also protonated.[1] The Hydrochloride salt may remain soluble or precipitate depending on concentration.[1]

  • Isolation Strategy:

    • Evaporate the aqueous acidic solution to dryness (or near dryness) to obtain a solid residue.

    • Trituration: Add Acetone or Isopropanol (100 mL) to the residue and stir for 1 hour. This dissolves impurities but typically leaves the inorganic salts (NaCl) and the product.

    • Refined Purification: Recrystallize the crude solid from Ethanol/Diethyl Ether .[1]

    • Dissolve in minimum hot Ethanol, filter hot (to remove NaCl), then add Diethyl Ether to induce crystallization of the product.

  • Drying: Filter the white crystalline solid and dry in a vacuum oven at 50°C for 12 hours.

Experimental Workflow Diagram

WorkupFlow Step1 Crude Reaction Mix (DMF, K2CO3, Product) Quench Quench in Ice Water Extract w/ EtOAc Step1->Quench Hydrolysis Reflux w/ NaOH/EtOH (Saponification) Quench->Hydrolysis Evaporate Solvent Acidification Acidify w/ HCl to pH 1 (Form HCl Salt) Hydrolysis->Acidification Purification Recrystallize (EtOH/Ether) Acidification->Purification Filter & Dry

Figure 2: Step-by-step isolation and purification workflow.[1][8]

Analytical Characterization (Expected Data)

To validate the synthesis, compare your product against these parameters.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.[1]
Melting Point Capillary249–251°C (Decomposition) [Ref 1].[8]
¹H NMR DMSO-d₆, 400 MHzδ 12.5 (br s, 1H, COOH), 10.2 (br s, 1H, NH+), 7.89 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 4.12 (t, 2H, O-CH₂), 3.15 (m, 2H, N-CH₂), 2.78 (s, 6H, N-Me₂), 2.15 (m, 2H, C-CH₂-C).[1]
HPLC Purity C18, ACN/Water (0.1% TFA)≥ 98.0% (Area %).
Solubility 25°CSoluble in Water, Methanol; Insoluble in Ether, Hexane.

Process Safety & Troubleshooting

Self-Validating Checks
  • Moisture Control: The alkylation uses K₂CO₃ .[1] If the reaction is sluggish, ensure the K₂CO₃ is anhydrous.[1] Moisture creates hydroxide, which consumes the alkylating agent.

  • pH Criticality: During Step 2, if the pH is not lowered to <2, the product may exist as the zwitterion (inner salt) rather than the hydrochloride salt, affecting solubility and melting point.

Hazard Management
  • 3-(Dimethylamino)propyl chloride: Is a vesicant and severe irritant.[1] Handle in a fume hood.

  • DMF: Hepatotoxic.[1] Use double gloves and ensure proper ventilation.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of 4-[3-(dimethylamino)propoxy]benzoic acid derivatives. Retrieved from (See Patent CN102558133B for analogous conditions).

  • PubChem. (2025).[1][5] 4-(3-(Dimethylamino)propoxy)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Org. Synth. (1950).[1][4] General procedures for Williamson Ether Synthesis using Carbonates. Organic Syntheses, Coll. Vol. 3, p.140. Retrieved from [Link]

Sources

Application

Application Note: A Rational Approach to Solvent Selection for the Recrystallization of 4-(3-(dimethylamino)propoxy)benzoic acid

Abstract This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of 4-(3-(dimethylamino)propoxy)benzoic acid via recrystallization. The unique amphoteri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of 4-(3-(dimethylamino)propoxy)benzoic acid via recrystallization. The unique amphoteric and zwitterionic nature of this molecule presents specific challenges that preclude a one-size-fits-all approach. This document moves beyond generic protocols to explain the underlying physicochemical principles that govern solvent choice. We present a systematic workflow, from theoretical analysis of the compound's structure to a detailed, practical protocol for empirical solvent screening. By understanding the causality behind experimental choices, researchers can efficiently identify a solvent system that maximizes both purity and yield.

Analyte Profile: The Physicochemical Landscape of 4-(3-(dimethylamino)propoxy)benzoic acid

A successful purification strategy begins with a thorough understanding of the target molecule. 4-(3-(dimethylamino)propoxy)benzoic acid is a multifaceted compound characterized by three key functional regions:

  • Aromatic Carboxylic Acid: This group is acidic and capable of donating a proton (pKa ~4-5). It is a strong hydrogen bond donor and acceptor, contributing to its polarity.[1]

  • Tertiary Aliphatic Amine: This group is basic and capable of accepting a proton (pKa ~9-10). It acts as a hydrogen bond acceptor.

  • Propoxy-Benzene Core: This portion of the molecule is largely non-polar and hydrophobic.

The coexistence of an acidic and a basic functional group within the same molecule means that 4-(3-(dimethylamino)propoxy)benzoic acid is amphoteric. At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged ammonium group. This zwitterionic form often exhibits high crystallinity and melting points but can have limited solubility in common organic solvents.[2] Consequently, its solubility is highly dependent on the pH of the medium.

  • In acidic conditions (low pH): The amine group is protonated, forming a cationic salt.

  • In basic conditions (high pH): The carboxylic acid is deprotonated, forming an anionic salt.

  • Near the isoelectric point (neutral pH): The molecule exists as a neutral zwitterion, which is often the least soluble form in aqueous media, making this pH range ideal for inducing crystallization.[2]

This dual character is the central challenge in selecting a recrystallization solvent. The ideal solvent must accommodate both the polar, ionic "heads" and the more non-polar "tail" of the molecule.

The Cornerstone of Purity: Fundamental Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of a solid in a solvent increases with temperature.[3][4] An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5][6]

The key criteria for an effective solvent are:

  • Steep Solubility Curve: The solvent must exhibit a significant increase in its capacity to dissolve the compound as the temperature rises. This ensures minimal loss of the product upon cooling.[5][6]

  • Impurity Disposition: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

  • Melting Point Consideration: The boiling point of the solvent should be lower than the melting point of the solute to prevent the compound from "oiling out" instead of dissolving.

The following workflow provides a logical pathway for solvent selection.

G cluster_0 Phase 1: Initial Screening (Small Scale) cluster_1 Phase 2: Optimization A Select Candidate Solvents (Polar Protic, Aprotic, Non-polar) B Add ~20 mg of crude compound to 0.5 mL of solvent in a test tube A->B C Observe at Room Temperature B->C D Does it dissolve? C->D E Heat to Boiling D->E No J Result: Unsuitable (Too Soluble) D->J Yes F Does it dissolve? E->F G Cool to Room Temp & then in Ice Bath F->G Yes K Result: Unsuitable (Insoluble) F->K No H Do crystals form? G->H I Result: Potential Solvent H->I Yes H->J No L If no single solvent is ideal, consider mixed solvent systems I->L M Select miscible pair (one good solvent, one poor solvent) L->M N Dissolve compound in minimum hot 'good' solvent M->N O Add hot 'poor' solvent dropwise until solution becomes turbid N->O P Add a few drops of 'good' solvent to clarify, then cool slowly O->P Q Optimized System Found P->Q

Figure 1: A systematic workflow for the empirical selection and optimization of a recrystallization solvent.

Protocol 1: Empirical Solvent Screening

Given the zwitterionic nature of 4-(3-(dimethylamino)propoxy)benzoic acid, a range of solvents with varying polarities should be tested. Polar protic solvents, such as alcohols and water, or polar aprotic solvents are the most promising candidates. Water-alcohol mixtures are often highly effective for recrystallizing zwitterionic compounds.[2]

Candidate Solvents

The following table provides a list of recommended starting solvents for screening, categorized by their polarity.

Solvent Class Candidate Solvent Boiling Point (°C) Rationale & Expected Outcome
Polar Protic Water100Likely to dissolve the compound at high temperatures due to the polar/ionic groups. May require a co-solvent.
Methanol65Good potential to dissolve the compound due to hydrogen bonding capabilities.
Ethanol78Similar to methanol, a very strong candidate, often used in mixtures with water.[2]
Isopropanol (IPA)82A slightly less polar alcohol, may provide a better solubility differential than methanol or ethanol.
Polar Aprotic Acetonitrile82May dissolve the compound due to its high dipole moment.
Acetone56A common solvent, but its low boiling point may not provide a large enough temperature gradient.
Ethyl Acetate77Moderate polarity; may be a good candidate or a useful "poor" solvent in a mixed system.
Non-polar Toluene111Unlikely to be a good solvent on its own but could be useful as an anti-solvent.
Heptane98Expected to be a poor solvent; primarily for use as an anti-solvent in mixed systems.
Step-by-Step Screening Methodology

This protocol is designed for small-scale testing to conserve material.

  • Preparation: Aliquot approximately 20-30 mg of the crude 4-(3-(dimethylamino)propoxy)benzoic acid into several small test tubes, one for each candidate solvent.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise (start with 0.5 mL). Agitate the mixture at room temperature. Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound completely at this stage is generally unsuitable.[3]

  • Heating Test: If the compound did not dissolve at room temperature, heat the test tube gently in a water or sand bath towards the solvent's boiling point. Add more solvent in small increments only if necessary to achieve full dissolution. Record if the compound dissolves. If it does not dissolve in approximately 3 mL of hot solvent, the solvent is likely unsuitable.[6]

  • Cooling & Crystallization Test: If the compound dissolved completely upon heating, allow the test tube to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Observation: Record the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

Data Recording

Systematically record your observations in a table for easy comparison.

Solvent Solubility at 25°C Solubility at Boiling Crystal Formation on Cooling? Notes (Crystal Quality, Color)
Water
Methanol
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate

Recommended Protocol 2: Recrystallization using a Mixed Solvent System

Based on the physicochemical properties of the analyte, an ethanol/water mixed solvent system is a highly recommended starting point. Ethanol is likely to dissolve the organic backbone, while water will solvate the polar functional groups. This system allows for fine-tuning of the solvent power to achieve an optimal solubility gradient.

Figure 2: Step-by-step workflow for recrystallization using a binary (ethanol/water) solvent system.

Detailed Methodology
  • Dissolution: Place the crude 4-(3-(dimethylamino)propoxy)benzoic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Induce Saturation: While maintaining the boiling temperature, add hot water dropwise from a pipette. The water acts as the "anti-solvent." Continue adding water until the solution becomes persistently cloudy or turbid. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is just below its saturation point. At this stage, if there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (use the same ratio as your final solvent composition if possible) to remove any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is too high, or the solution is too supersaturated. Solution: Re-heat the mixture to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form after cooling and chilling, the solution may be too dilute, or nucleation is slow. Solution: Try scratching the inside of the flask with a glass rod. If that fails, a small seed crystal of the crude material can be added. As a last resort, some solvent can be evaporated on the hot plate to increase the concentration, and the cooling process repeated.

  • Low Recovery: This can be caused by using too much solvent, cooling too quickly, or premature crystallization during a hot filtration step. Solution: Ensure you use the minimum amount of hot solvent necessary for dissolution. For subsequent attempts, reduce the initial volume of solvent used.

References

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry, Education in Chemistry. [Link]

  • Recrystallization I. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. EBSCO Information Services. [Link]

  • Recrystallization - Wired Chemist. Wired Chemist. [Link]

  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Royal Society of Chemistry, Physical Chemistry Chemical Physics. [Link]

  • How to desalt zwitterions? - ResearchGate. ResearchGate. [Link]

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. PubMed, National Center for Biotechnology Information. [Link]

  • 4-(3-(dimethylamino)propoxy)benzoic acid | 190660-99-2. LookChem. [Link]

  • Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. International Union of Crystallography Journals. [Link]

  • 4-(Dimethylamino)benzoic Acid. Merck Index. [Link]

  • 4-(3-(Dimethylamino)propoxy)benzeneboronic acid, pinacol ester. PubChem, National Center for Biotechnology Information. [Link]

  • Understanding the Polarity of Benzoic Acid: A Deep Dive. Oreate AI Blog. [Link]

Sources

Method

Preparation of amide derivatives from 4-(3-(dimethylamino)propoxy)benzoic acid

Executive Summary This guide details the synthetic protocols for generating amide libraries from 4-(3-(dimethylamino)propoxy)benzoic acid (CAS 190660-99-2). This building block presents a specific chemical challenge: it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for generating amide libraries from 4-(3-(dimethylamino)propoxy)benzoic acid (CAS 190660-99-2). This building block presents a specific chemical challenge: it is a zwitterionic pharmacophore containing both a basic tertiary amine (


) and an acidic carboxyl group (

).

Successful derivatization requires disrupting the internal salt bridge to ensure solubility and reactivity. This note outlines two distinct workflows:

  • Method A (The Acid Chloride Route): Ideal for scale-up (>10g) and sterically hindered amines. It utilizes the stable hydrochloride salt of the acid chloride to prevent self-polymerization.

  • Method B (Direct Coupling): Ideal for high-throughput synthesis (<100mg) using HATU/EDC, prioritizing functional group tolerance.

Chemical Strategy & Mechanistic Insight

The starting material, 4-(3-(dimethylamino)propoxy)benzoic acid, exists primarily as a zwitterion in neutral media, leading to poor solubility in non-polar solvents (DCM, Toluene) and high melting points.

  • The Solubility Paradox: To dissolve the zwitterion, one must adjust the pH.

    • Acidic conditions:[1] Protonates the carboxylate

      
       Soluble cation (Ammonium).
      
    • Basic conditions: Deprotonates the ammonium

      
       Soluble anion (Carboxylate).
      
  • The Self-Reaction Risk: In its neutral, activated form (e.g., as a free-base acid chloride), the molecule can intermolecularly react with itself (head-to-tail polymerization).

    • Solution: We must keep the dimethylamino tail protonated (inactive) during the activation of the carboxylic head, or use high-dilution techniques with rapid coupling kinetics.

Decision Matrix: Choosing Your Protocol
VariableMethod A: Acid Chloride (HCl Salt) Method B: HATU/EDC Coupling
Scale Gram to KilogramMilligram to Gram
Amine Reactivity High (Anilines, hindered amines)Moderate (Primary/Secondary alkyl)
Moisture Sensitivity High (Requires dry conditions)Moderate
Byproducts

, HCl (Gas)
Urea, HOBt (Soluble solids)
Cost Low (Thionyl Chloride)High (Peptide coupling reagents)

Detailed Protocols

Method A: Activation via Thionyl Chloride (Scale-Up Preferred)

Rationale: This method generates the acid chloride hydrochloride salt. The protonated amine cannot act as a nucleophile, preventing self-polymerization.

Reagents:

  • Substrate: 4-(3-(dimethylamino)propoxy)benzoic acid[2]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride[3]
    
  • Solvent: Toluene (for

    
    ) or DCM (for Oxalyl Chloride)
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Step-by-Step Protocol:

  • Salt Formation & Activation:

    • Suspend the benzoic acid derivative (1.0 equiv) in anhydrous Toluene (5-10 volumes).

    • Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise at room temperature.

    • Catalyst: Add 1-2 drops of DMF to catalyze the Vilsmeier-Haack intermediate formation.

    • Heat to reflux (80-110°C) for 2-3 hours. The suspension should clear as the acid chloride forms, then reprecipitate as the acid chloride hydrochloride.

    • Evaporation: Remove excess

      
       and toluene under reduced pressure. Co-evaporate with fresh toluene twice to ensure removal of acidic gases.
      
    • Result: You now have 4-(3-(dimethylamino)propoxy)benzoyl chloride hydrochloride (Solid). Store under

      
      . 
      
  • Coupling (The "Inverse Addition"):

    • Dissolve the target amine (1.1 equiv) and DIPEA (3.5 equiv) in dry DCM.

      • Note: 3.5 equiv of base is required: 1 eq to neutralize the HCl salt of the acid chloride, 1 eq to neutralize the HCl generated during coupling, and 1.5 eq to keep the system basic.

    • Cool the amine solution to 0°C.[1][4]

    • Add the solid acid chloride hydrochloride (from Step 1) portion-wise to the amine solution.

    • Why? This ensures the acid chloride is immediately trapped by the amine before the basic tail can deprotonate and react with another molecule.

  • Completion:

    • Warm to room temperature and stir for 2-12 hours. Monitor by LCMS (look for M+H of amide).

Method B: Direct Coupling via HATU (Discovery/Library Scale)

Rationale: HATU provides fast kinetics, minimizing the time the activated ester exists in the presence of the free amine tail.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Preferred for zwitterion solubility) or DMF/DCM (1:1)

Step-by-Step Protocol:

  • Solubilization:

    • Dissolve 4-(3-(dimethylamino)propoxy)benzoic acid (1.0 equiv) in DMF (10 volumes).

    • Add DIPEA (2.0 equiv). Stir for 5 minutes.

    • Observation: The mixture should become clear as the zwitterion is broken and the carboxylate is formed.

  • Activation & Coupling:

    • Add HATU (1.2 equiv) in one portion. Stir for 5-10 minutes to form the activated At-ester.

    • Add the target Amine (1.1 - 1.2 equiv).

    • Optional: If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA.

  • Reaction:

    • Stir at Room Temperature for 2-16 hours.

    • Quench: Add water or saturated

      
      .
      

Workup & Purification: The "pH-Switch" Strategy

Because the product contains a basic dimethylamino tail, we can utilize a "Catch and Release" liquid-liquid extraction protocol to achieve high purity without chromatography.

Protocol:

  • Acid Wash (Removal of non-basic impurities):

    • Dilute reaction mixture with EtOAc or DCM.

    • Extract with 1M HCl (aq) .

    • Chemistry: The product (amide) protonates and moves into the Aqueous Phase . Non-basic impurities (unreacted neutral amines, coupling byproducts) remain in the Organic Phase .

    • Discard the Organic Phase.

  • Base Switch (Recovery):

    • Basify the Aqueous Phase to pH > 10 using 2M NaOH or saturated

      
      .
      
    • Chemistry: The product deprotonates and precipitates or oils out.

  • Extraction:

    • Extract the cloudy basic aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Result: High-purity free base amide.

Visualization of Workflows

Figure 1: Synthesis Decision Tree

SynthesisWorkflow Start Starting Material: 4-(3-(dimethylamino)propoxy)benzoic acid Decision Select Scale & Amine Type Start->Decision MethodA Method A: Acid Chloride (>5g or Hindered Amines) Decision->MethodA Robustness Required MethodB Method B: HATU/EDC (<1g or Library Synthesis) Decision->MethodB Speed Required StepA1 Activation: SOCl2, Reflux Forms: Acid Chloride HCl Salt MethodA->StepA1 StepA2 Coupling: Add Solid Acid Chloride to Amine + Excess Base (0°C) StepA1->StepA2 Workup Workup: pH-Switch Extraction (Utilizing Basic Tail) StepA2->Workup StepB1 Solubilization: DMF + DIPEA Breaks Zwitterion MethodB->StepB1 StepB2 Coupling: HATU + Amine (One Pot) StepB1->StepB2 StepB2->Workup

Caption: Decision tree for selecting the optimal amidation pathway based on scale and substrate steric hindrance.

Figure 2: The "pH-Switch" Purification Logic

PurificationLogic Crude Crude Reaction Mix (Amide + Impurities) AcidWash Add 1M HCl Extract with EtOAc Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Discard) Contains: Neutral Impurities PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Keep) Contains: Product-H+ PhaseSep1->AqLayer1 Basify Basify to pH 10 (NaOH) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM Final Final Product (Pure Amide) ExtractDCM->Final

Caption: Purification workflow exploiting the basic dimethylamino tail to isolate the product from non-basic impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are dry. Use fresh

. Avoid long delays between activation and coupling.
Polymerization Free base Acid Chloride reacting with itselfDo not neutralize the acid chloride before adding it to the amine. Add the salt to the amine/base mixture.
Incomplete Reaction (Method B) Zwitterion not dissolvedEnsure enough DIPEA is added before HATU to fully solubilize the starting material in DMF.
Emulsions during Workup Amphiphilic nature of productUse brine. If persistent, filter through Celite or use a DCM/Isopropanol (3:1) mixture for extraction.[1][3][4][5]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6][7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • LookChem. (n.d.). 4-(3-(dimethylamino)propoxy)benzoic acid CAS 190660-99-2 Data.

  • AllIndianPatents. (2007). Process for the preparation of 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride (Dronedarone Intermediate).[8] Indian Patent Office.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177.

Sources

Application

Application Notes &amp; Protocols: 4-(3-(dimethylamino)propoxy)benzoic acid as a Versatile Linker in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(3-(dimethylamino)propoxy)benzoic acid as a versatile linker molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(3-(dimethylamino)propoxy)benzoic acid as a versatile linker molecule. We will delve into its synthesis, physicochemical properties, and its pivotal role in constructing advanced drug conjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed, field-proven protocols for its activation and conjugation to payloads via amide and ester bonds are provided, alongside methodologies for the purification and characterization of the resulting conjugates. This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful implementation in a laboratory setting.

Introduction: The Strategic Importance of Linker Design

In modern medicinal chemistry, the linker is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of targeted therapeutics.[1] Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are prime examples of modalities where the linker's architecture is paramount to success.[2][3] These bifunctional molecules require a linker to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic agent or a protein degrader warhead).[4]

4-(3-(dimethylamino)propoxy)benzoic acid is a trifunctional linker precursor possessing key attributes for advanced drug development:

  • A carboxylic acid handle for covalent attachment to amine or hydroxyl groups on a payload or biomolecule.

  • A tertiary amine that can enhance aqueous solubility and may serve as a pH-sensitive element or a point of quaternization for novel delivery strategies.[5]

  • An ether linkage within the propoxy chain, which offers greater stability compared to ester bonds under physiological conditions.[]

This combination of features makes it an attractive building block for creating stable, effective, and versatile drug conjugates.

Physicochemical Properties & Synthesis

A thorough understanding of the linker's properties is essential for its effective application.

Key Physicochemical Data
PropertyValueSource
Chemical Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
CAS Number 190660-99-2
Predicted pKa (Tertiary Amine) ~6.9 - 7.2[5]
Appearance Off-white to white solidGeneral Knowledge

Note: The pKa of the tertiary amine is crucial as it determines its protonation state at physiological pH (7.4). A pKa close to this value suggests that a significant portion of the linker will be uncharged, aiding in cell permeability.[5]

Protocol for Synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid Hydrochloride

This protocol is adapted from a similar synthesis described in the patent literature for a related compound.[7] It involves a Williamson ether synthesis followed by ester hydrolysis.

Workflow Diagram: Synthesis

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification & Acidification start Methyl 4-hydroxybenzoate intermediate Methyl 4-(3-(dimethylamino)propoxy)benzoate start->intermediate 90°C, 8h reagent1 3-Chloro-N,N-dimethylpropan-1-amine K₂CO₃, DMF reagent1->intermediate intermediate2 Methyl 4-(3-(dimethylamino)propoxy)benzoate product 4-(3-(dimethylamino)propoxy)benzoic acid HCl intermediate2->product Reflux, 4h reagent2 1. NaOH, EtOH/H₂O 2. HCl reagent2->product

Caption: Synthesis of the target linker via a two-step process.

Materials:

  • Methyl 4-hydroxybenzoate

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Protocol:

  • Step 1: Ether Formation.

    • To a round-bottom flask under an argon atmosphere, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

    • Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq) to the stirring mixture.

    • Heat the reaction to 90°C and stir for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, add water, and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-(3-(dimethylamino)propoxy)benzoate. This intermediate can be purified by silica gel chromatography.

  • Step 2: Hydrolysis and Salt Formation.

    • Dissolve the intermediate ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.[7]

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Carefully acidify the remaining aqueous solution to approximately pH 2 with concentrated HCl.[7]

    • A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold acetone.

    • Dry the white solid under vacuum to yield 4-(3-(dimethylamino)propoxy)benzoic acid hydrochloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][9]

Conjugation to Payloads: Creating the Linker-Payload Moiety

The carboxylic acid of the linker is the primary handle for conjugation to amine- or hydroxyl-containing payloads.

Amide Bond Formation with Amine-Containing Payloads

Amide bonds are highly stable and are the most common linkage for connecting carboxylic acids and amines.[10] The use of coupling reagents is necessary to activate the carboxylic acid.

Workflow Diagram: Amide Coupling

cluster_0 Activation cluster_1 Coupling linker Linker-COOH activated_linker Activated Linker (NHS-ester or OAt-ester) linker->activated_linker reagents EDC, NHS (or HATU, DIPEA) reagents->activated_linker activated_linker2 Activated Linker conjugate Linker-CONH-Payload activated_linker2->conjugate payload Payload-NH₂ payload->conjugate

Caption: Two-step amide bond formation workflow.

Protocol 3.1.1: EDC/NHS-Mediated Amide Coupling

This is a robust and widely used method for bioconjugation and small molecule synthesis.[1][11]

Materials:

  • 4-(3-(dimethylamino)propoxy)benzoic acid HCl (Linker)

  • Amine-containing payload (Payload-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., Diisopropylethylamine, DIPEA)

Protocol:

  • Activation of the Linker:

    • Dissolve the linker (1.0 eq) and NHS (1.2 eq) in anhydrous DMF under an argon atmosphere.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 1 hour to form the NHS ester intermediate. The reaction is typically most efficient at a slightly acidic pH, which can be achieved by using the hydrochloride salt of the linker.[11]

  • Coupling to the Payload:

    • In a separate flask, dissolve the Payload-NH₂ (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the payload solution to act as a base.

    • Slowly add the activated linker solution from step 1 to the payload solution.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3.1.2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or when rapid reaction times are desired.[10][12]

Materials:

  • 4-(3-(dimethylamino)propoxy)benzoic acid HCl (Linker)

  • Amine-containing payload (Payload-NH₂)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous solvent (e.g., DMF)

  • Base (e.g., DIPEA)

Protocol:

  • Dissolve the linker (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add HATU (1.1 eq) and stir for 15-30 minutes at room temperature to form the active ester.[13]

  • Add the Amine-containing payload (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Perform work-up and purification as described in Protocol 3.1.1.

Ester Bond Formation with Hydroxyl-Containing Payloads

For payloads containing a hydroxyl group, an ester linkage can be formed. The Steglich esterification is a mild and effective method.[4][14]

Protocol 3.2.1: Steglich Esterification

Materials:

  • 4-(3-(dimethylamino)propoxy)benzoic acid HCl (Linker)

  • Hydroxyl-containing payload (Payload-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous solvent (e.g., DCM)

Protocol:

  • Dissolve the linker (1.0 eq), Payload-OH (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an argon atmosphere.[15]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in PROTAC Synthesis

This linker is well-suited for PROTAC synthesis, where it connects a warhead (targeting the protein of interest) to an E3 ligase ligand.[3][16] The typical strategy involves synthesizing the linker-payload (warhead) moiety first, then coupling it to the E3 ligase ligand.

Workflow Diagram: PROTAC Assembly

cluster_0 Step 1: Linker-Warhead Synthesis cluster_1 Step 2: Final PROTAC Assembly linker Linker-COOH linker_warhead Linker-CONH-Warhead linker->linker_warhead Amide Coupling warhead Warhead-NH₂ warhead->linker_warhead linker_warhead2 Linker-CONH-Warhead (with deprotected COOH) protac Warhead-Linker-E3 Ligand linker_warhead2->protac Amide Coupling e3_ligand E3 Ligase Ligand-NH₂ e3_ligand->protac

Caption: Modular assembly of a PROTAC molecule.

Protocol: The synthesis would follow the amide coupling protocols (3.1.1 or 3.1.2) twice. First, the linker is coupled to the warhead. If the linker was synthesized as an ester initially, it would need to be deprotected (hydrolyzed) to reveal the carboxylic acid before coupling to the E3 ligase ligand. Purification by preparative reverse-phase HPLC is often required to obtain high-purity PROTACs.[5]

Bioconjugation to Proteins and Antibodies

For applications like ADCs, the linker-payload moiety is conjugated to a biomolecule, typically targeting primary amines on lysine residues. This is achieved by activating the linker's carboxylic acid as an NHS ester.

Protocol 5.1: Two-Step Aqueous Bioconjugation

This two-step protocol minimizes modification of the antibody itself.[1][11]

Materials:

  • Linker-Payload moiety with a free carboxylic acid

  • Antibody or protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., 0.1M MES, pH 5.0-6.0)

  • EDC and Sulfo-NHS (water-soluble NHS)

  • Desalting column

Protocol:

  • Activation of Linker-Payload:

    • Dissolve the linker-payload (e.g., 10-20 fold molar excess over the antibody) in Activation Buffer.

    • Add EDC and Sulfo-NHS (both at ~1.5x molar excess over the linker-payload).

    • React for 15-30 minutes at room temperature.[11]

  • Conjugation to Antibody:

    • Immediately apply the activated linker-payload solution to a desalting column equilibrated with PBS (pH 7.2-7.5) to remove excess coupling reagents.

    • Combine the purified, activated linker-payload with the antibody solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Remove unreacted linker-payload and byproducts by size exclusion chromatography (SEC) or tangential flow filtration.[17]

Characterization of the Final Conjugate:

  • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[18]

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).

  • Confirmation of Conjugation: Verified by SDS-PAGE and Mass Spectrometry.[19]

Conclusion

4-(3-(dimethylamino)propoxy)benzoic acid is a highly adaptable linker that provides a stable and versatile platform for the development of complex drug conjugates. Its synthesis is straightforward, and it can be readily incorporated into payloads via robust amide or ester formation chemistries. The presence of a tertiary amine offers potential advantages in solubility and cell permeability. The detailed protocols provided herein serve as a comprehensive guide for the successful application of this linker in cutting-edge medicinal chemistry research.

References

  • Acevedo, A. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). 3, 5-dimethoxy benzoic acid, and preparation method and medical purpose thereof.
  • Dong, J., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. Retrieved from [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. Retrieved from [Link]

  • Stenton, B. J., et al. (2019). Cleavable linkers in antibody–drug conjugates. David Spring's group. Retrieved from [Link]

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Google Patents. (n.d.). US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry.
  • Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

  • Green, T. M., et al. (2021). 5 - Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Ajinomoto Bio-Pharma Services. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AxisPharm. (2024, October 25). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. Retrieved from [Link]

  • Pednekar, S. et al. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Retrieved from [Link]

  • BioPharm International. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Ahmad, S., et al. (2025, September 19). Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-4-((4-(3-mercaptopropoxy)phenyl) diazenyl) benzoic acid. Retrieved from [Link]

  • Scott, D. E., et al. (2025, June 25). Methods to accelerate PROTAC drug discovery. PMC. Retrieved from [Link]

  • Foley, D. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • ResearchGate. (2026, January 5). (PDF) Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • Filo. (2025, October 27). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel... Retrieved from [Link]

  • Google Patents. (n.d.). METHOD OF PREPARING D-PROPOXYPHENE.
  • Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-(Dimethylamino)propoxy)benzeneboronic acid, pinacol ester. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid

Introduction to the Synthesis The synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid is most commonly achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Synthesis

The synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid is most commonly achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide is generated from a derivative of 4-hydroxybenzoic acid, which then attacks an alkyl halide, 3-dimethylaminopropyl chloride, to form the desired ether linkage.

This guide is structured to address common issues encountered during this synthesis, providing detailed troubleshooting advice and optimized protocols to improve yield and purity. A key strategic recommendation is the use of an ester-protected 4-hydroxybenzoic acid (e.g., methyl or ethyl 4-hydroxybenzoate) as the starting material. This approach prevents undesirable side reactions involving the carboxylic acid group and simplifies the purification process. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Core Reaction Pathway

The recommended two-step pathway involves:

  • Williamson Ether Synthesis: Reaction of methyl 4-hydroxybenzoate with 3-dimethylaminopropyl chloride in the presence of a base.

  • Ester Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Start Methyl 4-hydroxybenzoate Phenoxide Methyl 4-oxybenzoate anion (Phenoxide Intermediate) Start->Phenoxide Deprotonation Reagent1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Reagent1->Phenoxide Product1 Methyl 4-(3-(dimethylamino)propoxy)benzoate Phenoxide->Product1 SN2 Attack Reagent2 3-dimethylaminopropyl chloride Reagent2->Product1 Product2 4-(3-(dimethylamino)propoxy)benzoic acid (Final Product) Product1->Product2 Hydrolysis Reagent3 Base (e.g., NaOH, KOH) then Acid (e.g., HCl) Reagent3->Product2

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis.

Q1: Why is my yield of methyl 4-(3-(dimethylamino)propoxy)benzoate consistently low?

Low yield is the most common issue, often stemming from incomplete reactions or competing side reactions.

Potential Cause 1: Incomplete Deprotonation of the Phenol

  • Explanation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as the nucleophile.[1] If the base used is not strong enough or if conditions are not anhydrous, the concentration of the reactive phenoxide will be too low.

  • Diagnosis: Monitor the reaction's start by TLC. If a significant amount of the starting methyl 4-hydroxybenzoate remains even after adding the alkyl halide, deprotonation is likely incomplete.

  • Solution:

    • Base Selection: Use a sufficiently strong base. Potassium carbonate (K₂CO₃) is a common and effective choice, but for stubborn reactions, a stronger base like sodium hydride (NaH) can be used. NaH requires strictly anhydrous solvents (e.g., dry DMF or THF).

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially the solvent) are anhydrous. Moisture will quench strong bases like NaH and protonate the phenoxide.

Potential Cause 2: Competing Elimination Reaction

  • Explanation: The alkoxide/phenoxide base can react with the alkyl halide in an E2 elimination reaction to form an alkene, competing with the desired SN2 substitution.[1][3] This is more prevalent at higher temperatures.

  • Diagnosis: Identification of an alkene byproduct (N,N-dimethylallylamine) by GC-MS or NMR in the crude product mixture.

  • Solution:

    • Temperature Control: Maintain the reaction temperature between 50-100 °C.[2] Start at a lower temperature (e.g., 60-70 °C) and only increase if the reaction is sluggish. Avoid excessive heating.

    • Reagent Choice: The use of 3-dimethylaminopropyl chloride, a primary alkyl halide, is optimal as it minimizes the tendency for elimination compared to secondary or tertiary halides.[3]

G Reactants Phenoxide + 3-dimethylaminopropyl chloride SN2_Product Desired Ether Product Reactants->SN2_Product SN2 Path (Favored at lower temp) E2_Product Elimination Byproduct (Alkene) Reactants->E2_Product E2 Path (Competes at higher temp)

Caption: Competing SN2 substitution and E2 elimination pathways.

Potential Cause 3: Poor Quality of Reagents

  • Explanation: The purity of starting materials is critical. 3-dimethylaminopropyl chloride hydrochloride is often sold, which must be neutralized or used with an extra equivalent of base. The chloride itself can degrade over time.

  • Diagnosis: If the reaction fails to start despite proper conditions, reagent quality is a likely suspect. Check the certificate of analysis or test with a known good reaction.

  • Solution:

    • Use fresh, high-purity reagents. If using the hydrochloride salt of the alkylating agent, add an additional equivalent of base to neutralize it.

    • Store 3-dimethylaminopropyl chloride in a cool, dry place.

Q2: My final product after hydrolysis is difficult to isolate and purify. What's the best method?

The amphoteric nature of the final product (containing both a basic tertiary amine and an acidic carboxylic acid) can complicate purification.

  • Explanation: At its isoelectric point (the pH where the net charge is zero), the molecule exists as a zwitterion, which can have low solubility in both aqueous and organic solvents, making extraction difficult.

  • Solution: pH-Controlled Isolation

    • After hydrolysis with NaOH or KOH, the product exists as the sodium/potassium carboxylate salt, which is water-soluble. At this stage, perform an extraction with a nonpolar organic solvent (e.g., ether, hexane) to remove any non-acidic, non-basic organic impurities.

    • Carefully acidify the aqueous layer with HCl. The goal is to protonate the carboxylate to form the free carboxylic acid without fully protonating the tertiary amine. The product will precipitate out at its isoelectric point. The pH should be carefully adjusted to around 4-5.[4]

    • Filter the precipitated solid. Wash the solid with cold water to remove inorganic salts and then with a small amount of a non-polar solvent like cold ether to remove any remaining organic impurities.

    • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

Q3: I see an unexpected spot on my TLC plate. What could it be?
  • Explanation: Besides the elimination byproduct, another potential side reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1]

  • Diagnosis: C-alkylated isomers will have a different Rf value on TLC and can be identified by detailed NMR analysis (2D NMR) or LC-MS.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[6]

    • Counter-ion: The cation of the base can also play a role, though this is a more advanced optimization step.

FAQs: Synthesis of 4-(3-(dimethylamino)propoxy)benzoic acid

Q: What are the optimal reaction conditions for the ether synthesis step?

ParameterRecommended ConditionRationale & Impact on Yield
Starting Material Methyl 4-hydroxybenzoateProtects the carboxylic acid, preventing it from acting as a competing nucleophile and simplifying workup.
Base K₂CO₃ (2-3 equiv.) or NaH (1.2 equiv.)K₂CO₃ is easier to handle. NaH offers stronger basicity for higher yield but requires strict anhydrous conditions.
Solvent DMF or AcetonitrilePolar aprotic solvents that effectively dissolve the reagents and favor the SN2 mechanism.[2][6]
Temperature 70-90 °CBalances reaction rate and minimizes the elimination side reaction. Higher temperatures can decrease yield.[2][5]
Reaction Time 4-8 hoursThe reaction should be monitored by TLC until the starting material is consumed.

Q: Can I perform this reaction in a single step starting from 4-hydroxybenzoic acid?

While possible, it is not recommended. The presence of both a phenolic hydroxyl and a carboxylic acid group complicates the reaction. The base will deprotonate both, creating a dianion. The more nucleophilic phenoxide will react preferentially, but the carboxylate can interfere, potentially leading to lower yields and a more complex purification. Using the ester form is a more robust and reliable method.

Q: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like ethyl acetate/hexane. The product, being more non-polar than the starting phenol, will have a higher Rf value. For the hydrolysis step, the final carboxylic acid product is much more polar and will have a lower Rf than the ester intermediate.

Q: What safety precautions should I take?

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

  • DMF is a skin irritant and can be harmful if inhaled or absorbed.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3-(dimethylamino)propoxy)benzoate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration) and potassium carbonate (2.5 equiv).

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring.

  • Addition of Alkyl Halide: Add 3-dimethylaminopropyl chloride hydrochloride (1.1 equiv) portion-wise over 15 minutes. Note: The use of the hydrochloride salt requires the extra base.

  • Reaction: Maintain the temperature and stir for 4-8 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Hydrolysis to 4-(3-(dimethylamino)propoxy)benzoic acid
  • Setup: Dissolve the crude methyl 4-(3-(dimethylamino)propoxy)benzoate (1.0 equiv) in a mixture of ethanol and water (e.g., 2:1 ratio).

  • Hydrolysis: Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester spot disappears.

  • Workup:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to acidify the solution to a pH of approximately 4-5.

    • A white precipitate of the product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with cold water, followed by a small amount of cold diethyl ether.

    • Dry the solid under vacuum to obtain the final product.

G cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_TLC Analyze Crude Reaction by TLC Start->Check_TLC Decision1 Significant Starting Material Remaining? Check_TLC->Decision1 Incomplete_Rxn Issue: Incomplete Reaction Decision1->Incomplete_Rxn Yes Side_Products Issue: Side Products Formed Decision1->Side_Products No Solution1 1. Check Base Strength/Amount 2. Ensure Anhydrous Conditions 3. Increase Reaction Time/Temp Incomplete_Rxn->Solution1 Solution2 1. Lower Reaction Temperature 2. Check Reagent Purity 3. Optimize Solvent Side_Products->Solution2

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents. 3, 5-dimethoxy benzoic acid, and preparation method and medical purpose thereof.
  • ResearchGate. Optimizing the reaction conditions. a | Download Scientific Diagram. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
  • Russian Journal of Organic Chemistry. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Precipitation of 4-(3-(dimethylamino)propoxy)benzoic Acid

Welcome to the technical support center for the precipitation of 4-(3-(dimethylamino)propoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the precipitation of 4-(3-(dimethylamino)propoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the precipitation of this zwitterionic molecule. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Understanding the Chemistry: The Zwitterionic Nature of 4-(3-(dimethylamino)propoxy)benzoic Acid

4-(3-(dimethylamino)propoxy)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (-COOH) and a tertiary amine group (-N(CH₃)₂).[1] In aqueous solution, these groups can exist in different protonation states depending on the pH. This dual functionality leads to the formation of a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge.[1][2]

The solubility of zwitterionic compounds is highly dependent on pH.[1][3] At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the solubility is at its minimum.[4][5] This principle is the foundation for optimizing the precipitation of 4-(3-(dimethylamino)propoxy)benzoic acid. By adjusting the pH of the solution to the pI of the molecule, we can induce maximum precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) and why is it important for precipitating my compound?

A1: The isoelectric point (pI) is the specific pH at which a molecule, such as 4-(3-(dimethylamino)propoxy)benzoic acid, carries no net electrical charge.[1][4] At this pH, the positive charge on the protonated dimethylamino group is balanced by the negative charge on the deprotonated carboxylic acid group. This neutrality minimizes the electrostatic repulsion between molecules, leading to aggregation and precipitation. Therefore, adjusting the pH of your solution to the pI is the most effective way to maximize the yield of your precipitated product.

Q2: I don't know the exact pKa values for 4-(3-(dimethylamino)propoxy)benzoic acid. How can I estimate the pI?

A2: While experimentally determined pKa values are ideal, we can make a reasonable estimation based on the pKa of similar structures. The pKa of the carboxylic acid group of benzoic acid is approximately 4.2. The propoxy substituent at the para position is weakly electron-donating, which would slightly increase the pKa. For instance, 4-methoxybenzoic acid has a pKa of 4.47. Therefore, we can estimate the pKa of the carboxylic acid group (pKa₁) to be around 4.5 .

The pKa of the conjugate acid of a typical tertiary amine is in the range of 9-10. Thus, we can estimate the pKa of the protonated dimethylamino group (pKa₂) to be approximately 9.5 .

The isoelectric point (pI) for a simple zwitterion can be calculated using the following formula:[4][5]

pI ≈ (pKa₁ + pKa₂) / 2

Using our estimated values:

pI ≈ (4.5 + 9.5) / 2 = 7.0

This suggests that the optimal pH for precipitation is likely to be around neutral pH. However, this is an estimation, and we strongly recommend experimentally determining the optimal pH for your specific conditions.

Q3: My compound is not precipitating even when I adjust the pH. What could be the issue?

A3: Several factors could be preventing precipitation:

  • Concentration: The concentration of your compound in the solution may be too low. Below a certain saturation point, precipitation will not occur even at the isoelectric point.

  • Solvent: The choice of solvent is critical. If your compound is highly soluble in the chosen solvent system, precipitation will be difficult. You may need to use a solvent in which the compound has lower solubility or add an anti-solvent.

  • Temperature: Solubility is often temperature-dependent. If you are working at an elevated temperature, cooling the solution may promote precipitation.

  • Ionic Strength: The presence of other salts in your solution can affect the solubility of your compound. High ionic strength can sometimes increase solubility (salting in) or decrease it (salting out).

  • Incorrect pH: Your pH measurement or adjustment may be inaccurate. Ensure your pH meter is properly calibrated and that you are using appropriate buffers.

Q4: What is the best way to adjust the pH of my solution?

A4: For precise pH control, it is recommended to use a suitable buffer system.[6][7] The choice of buffer is important; it should not react with your compound or interfere with the precipitation process. For the estimated pI of ~7.0, a phosphate buffer system would be a good choice.[8] Alternatively, you can perform a careful titration with a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter. Add the acid or base dropwise to avoid overshooting the target pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Precipitation Yield pH is not at the isoelectric point (pI).Experimentally determine the optimal pH for precipitation using the protocol below.
Concentration of the compound is too low.Concentrate the solution before pH adjustment.
The compound is too soluble in the current solvent.Add a suitable anti-solvent (a solvent in which the compound is poorly soluble) to the solution.
Oily Precipitate or No Solid Formation Supersaturation is too high, leading to amorphous precipitation.Slow down the rate of pH adjustment. Cool the solution gradually.
Presence of impurities that inhibit crystallization.Purify the starting material before precipitation.
Precipitate Redissolves Over Time The pH of the solution is drifting.Use a buffer system to maintain a stable pH.
Temperature fluctuations are affecting solubility.Maintain a constant temperature during and after precipitation.
Inconsistent Results Inaccurate pH measurements.Calibrate the pH meter before each use with fresh buffer standards.
Variation in starting material purity.Ensure consistent quality of the starting material.

Experimental Protocol: Determination of Optimal Precipitation pH

This protocol provides a systematic approach to determine the pH at which 4-(3-(dimethylamino)propoxy)benzoic acid has the minimum solubility, which corresponds to its isoelectric point.

Materials:

  • 4-(3-(dimethylamino)propoxy)benzoic acid

  • A suitable solvent in which the compound is soluble at acidic or basic pH (e.g., deionized water with initial pH adjustment)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • A series of buffers covering a pH range from 4 to 10 (e.g., acetate, phosphate, and borate buffers) at a concentration of 50-100 mM.

  • Calibrated pH meter

  • Stir plate and stir bar

  • Small volume test tubes or vials

  • Spectrophotometer or turbidimeter (optional, for quantitative analysis)

Procedure:

  • Prepare a Stock Solution: Dissolve a known concentration of 4-(3-(dimethylamino)propoxy)benzoic acid in a suitable solvent. It is often easiest to dissolve the compound at a pH far from its estimated pI. For example, dissolve it in deionized water and add a small amount of 0.1 M HCl to bring the pH to ~2, ensuring the dimethylamino group is fully protonated and the compound is in its soluble cationic form.

  • Set up a pH Gradient:

    • Label a series of test tubes with a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).

    • To each tube, add a fixed volume of the appropriate buffer solution (e.g., 1 mL).

  • Initiate Precipitation:

    • To each buffered test tube, add an equal, small volume of your stock solution of 4-(3-(dimethylamino)propoxy)benzoic acid (e.g., 100 µL).

    • Mix the contents of each tube thoroughly.

  • Equilibration and Observation:

    • Allow the tubes to equilibrate for a set period (e.g., 30-60 minutes) at a constant temperature.

    • Visually inspect each tube for the formation of a precipitate. Note the pH at which the most significant amount of precipitate is observed. This is a qualitative determination of the optimal precipitation pH.

  • Quantitative Analysis (Optional):

    • To obtain a more precise determination, quantify the amount of precipitation.

    • Turbidity Measurement: Measure the turbidity (optical density) of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). The highest turbidity reading corresponds to the pH of maximum precipitation.

    • Solubility Measurement: Centrifuge the tubes to pellet the precipitate. Carefully remove a sample of the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax). The lowest concentration in the supernatant corresponds to the pH of minimum solubility.

  • Data Analysis:

    • Plot the amount of precipitate (or turbidity/1-solubility) as a function of pH. The peak of this curve will indicate the isoelectric point (pI) and the optimal pH for precipitation.

Visualizing the Process

Chemical Equilibria of 4-(3-(dimethylamino)propoxy)benzoic Acid

G Cationic Cationic Form (Soluble at low pH) Zwitterionic Zwitterionic Form (Insoluble at pI) Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (Soluble at high pH) Zwitterionic->Anionic + OH⁻ - H₂O Anionic->Zwitterionic + H₃O⁺ - H₂O G A Prepare Stock Solution of Compound C Add Stock Solution to Buffers A->C B Prepare Buffered Solutions (pH Gradient) B->C D Equilibrate and Observe Precipitation C->D E Identify pH of Maximum Precipitation D->E F Quantitative Analysis (Optional) D->F G Plot Precipitation vs. pH F->G H Determine Isoelectric Point (pI) G->H

Caption: Workflow for identifying the optimal precipitation pH.

References

  • Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • BYJU'S. (2022, August 18). Zwitterion. [Link]

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. [Link]

  • American Journal of Health-System Pharmacy. (1997, May 15). Zwitterions and pH-dependent solubility. [Link]

  • Merck Index. (n.d.). 4-(Dimethylamino)benzoic Acid. In The Merck Index Online. Royal Society of Chemistry.

Sources

Troubleshooting

Controlling side reactions in alkylation of hydroxybenzoates

Welcome to the Technical Support Center for the alkylation of hydroxybenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the alkylation of hydroxybenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during these synthetic transformations. Our goal is to equip you with the knowledge to control side reactions and optimize your experimental outcomes.

Introduction: The Challenge of Selective Alkylation

The alkylation of hydroxybenzoates is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, from pharmaceuticals to materials. However, the presence of multiple reactive sites—the phenolic hydroxyl, the carboxyl group, and the aromatic ring—presents a significant challenge in achieving selective alkylation. The phenoxide ion, formed under basic conditions, is an ambident nucleophile, capable of reacting at either the oxygen or the carbon atoms of the aromatic ring.[1] This leads to two primary competitive pathways: O-alkylation and C-alkylation.[2] Furthermore, the potential for polyalkylation and reactions involving the carboxyl group adds layers of complexity to these syntheses. This guide will provide a detailed exploration of these challenges and offer practical solutions for controlling them.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when alkylating hydroxybenzoates?

The main side reactions of concern are:

  • C-Alkylation: Electrophilic attack on the aromatic ring, typically at the ortho and para positions relative to the hydroxyl group. This competes directly with the desired O-alkylation.[3]

  • Polyalkylation: The introduction of more than one alkyl group onto the molecule. The initial alkylation product can sometimes be more reactive than the starting material, leading to further alkylation.[4]

  • Carboxyl Group Reactivity: The acidic proton of the carboxylic acid can be abstracted by the base, and the resulting carboxylate can potentially undergo esterification if the alkylating agent is sufficiently reactive.[5]

Q2: How does solvent choice impact the selectivity between O-alkylation and C-alkylation?

Solvent selection is a critical parameter for controlling the regioselectivity of phenolate alkylation.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for promoting O-alkylation.[1][6] They effectively solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving the oxygen atom more available for nucleophilic attack.

  • Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol): Protic solvents can favor C-alkylation.[6] They form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making the carbon atoms of the ring more accessible to the alkylating agent.[6]

Q3: What is the role of the base in controlling selectivity and preventing side reactions?

The choice of base is crucial for successful and selective alkylation.

  • Base Strength: The base must be strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide ion.[7] Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[8] Weaker bases like sodium bicarbonate (NaHCO₃) may be insufficient for less acidic phenols.[8]

  • Controlling Polyalkylation: In some cases, using a milder base can help to minimize polyalkylation by controlling the concentration of the reactive phenoxide at any given time. For instance, in the alkylation of dihydroxybenzyaldehydes, cesium bicarbonate (CsHCO₃) was found to be effective in minimizing the formation of bis-alkylated products compared to stronger carbonate bases.[9]

Q4: Should I protect the carboxylic acid group before alkylation?

Yes, protecting the carboxylic acid is a highly recommended strategy. The acidic proton of the carboxyl group will react with the base used to generate the phenoxide.[5] Protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) prevents this acid-base reaction and any potential side reactions at the carboxyl group.[5][10] The ester can then be hydrolyzed back to the carboxylic acid after the alkylation step.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of the Desired O-Alkylated Product and a Mixture of Byproducts

Possible Causes & Solutions:

  • C-Alkylation is Occurring:

    • Troubleshooting Step: Analyze your solvent system. If you are using a protic solvent, switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[6]

  • Polyalkylation:

    • Troubleshooting Step: Use a large excess of the hydroxybenzoate relative to the alkylating agent. This statistically favors the alkylating agent reacting with the starting material rather than the mono-alkylated product.[4]

    • Troubleshooting Step: Consider using a milder base or a lower reaction temperature to reduce the rate of the second alkylation.

  • Reaction at the Carboxylic Acid:

    • Troubleshooting Step: Protect the carboxylic acid as an ester before performing the alkylation.[5]

Issue 2: The Reaction is Sluggish or Does Not Proceed to Completion

Possible Causes & Solutions:

  • Insufficient Base Strength:

    • Troubleshooting Step: Your base may not be strong enough to fully deprotonate the phenol.[8] Switch to a stronger base. For example, if you are using NaHCO₃, try K₂CO₃ or NaOH.[8]

  • Poor Solubility of Reagents:

    • Troubleshooting Step: Ensure your starting materials are adequately dissolved in the chosen solvent. You may need to gently heat the mixture or choose a different solvent.

  • Inactivated Alkylating Agent:

    • Troubleshooting Step: Ensure your alkylating agent is pure and has not degraded. Alkyl halides can undergo elimination or hydrolysis under certain conditions.

Issue 3: Formation of an Alkene Instead of an Ether Product

Possible Causes & Solutions:

  • Elimination (E2) Reaction:

    • Troubleshooting Step: This is a common side reaction, especially with secondary and tertiary alkyl halides.[8][11] The phenoxide acts as a base, abstracting a proton from the alkyl halide. To favor substitution (Sₙ2) over elimination, use a primary alkyl halide whenever possible.[8][12]

Experimental Protocols

General Protocol for Selective O-Alkylation of a Hydroxybenzoate (with Carboxyl Protection)
  • Protection of the Carboxylic Acid:

    • Dissolve the hydroxybenzoic acid (1.0 eq.) in an appropriate alcohol (e.g., methanol or ethanol) which will also serve as the esterifying agent.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Neutralize the acid, remove the excess alcohol under reduced pressure, and extract the ester with a suitable organic solvent. Purify as necessary.[10]

  • O-Alkylation:

    • To a round-bottom flask, add the protected hydroxybenzoate ester (1.0 eq.) and a polar aprotic solvent (e.g., DMF or acetone).

    • Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq.) and stir the mixture.

    • Add the primary alkyl halide (1.1-1.5 eq.) dropwise to the stirring suspension.[8]

    • Heat the reaction mixture (typically 50-100 °C) and monitor its progress by TLC.[8]

    • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[8]

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified O-alkylated ester in a suitable solvent mixture (e.g., THF/water).

    • Add a base (e.g., LiOH or NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).[10]

    • Acidify the reaction mixture to protonate the carboxylate and extract the final product with an organic solvent.

Data Presentation

Table 1: Influence of Solvent on O- vs. C-Alkylation Selectivity

Solvent TypeExample(s)Predominant ProductRationale
Polar AproticDMF, DMSO, AcetoneO-Alkylated ProductPoor solvation of the phenoxide anion enhances its nucleophilicity at the oxygen atom.[6]
ProticWater, Ethanol, TFEC-Alkylated ProductHydrogen bonding with the phenoxide oxygen shields it, favoring attack from the ring carbons.[6]

Visualizations

Diagram 1: Competing O- and C-Alkylation Pathways

G O- vs. C-Alkylation Hydroxybenzoate Hydroxybenzoate Phenoxide Phenoxide Hydroxybenzoate->Phenoxide + Base O-Alkylated Product O-Alkylated Product Phenoxide->O-Alkylated Product + R-X (O-attack) C-Alkylated Product C-Alkylated Product Phenoxide->C-Alkylated Product + R-X (C-attack)

Caption: Competing pathways in the alkylation of a phenoxide.

Diagram 2: Workflow for Selective O-Alkylation

G Selective O-Alkylation Workflow A Start: Hydroxybenzoic Acid B Step 1: Protect Carboxyl Group (Esterification) A->B C Step 2: O-Alkylation (Base, R-X, Aprotic Solvent) B->C D Step 3: Deprotect Carboxyl Group (Hydrolysis) C->D E End: O-Alkylated Hydroxybenzoic Acid D->E

Caption: A strategic workflow to achieve selective O-alkylation.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)]([Link])

Sources

Optimization

Overcoming solubility issues of 4-(3-(dimethylamino)propoxy)benzoic acid in NMR solvents

The Core Challenge: The Zwitterionic Trap Q: I am trying to dissolve 4-(3-(dimethylamino)propoxy)benzoic acid in CDCl₃ for a standard ¹H NMR, but the sample remains a suspension. Why is this happening?

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Zwitterionic Trap

Q: I am trying to dissolve 4-(3-(dimethylamino)propoxy)benzoic acid in CDCl₃ for a standard ¹H NMR, but the sample remains a suspension. Why is this happening?

A: You are encountering the "Zwitterionic Trap." This molecule contains two opposing functional groups:[1][2]

  • Benzoic Acid moiety: Acidic (pKa ≈ 4.2).[1][2][3]

  • Dimethylamino group: Basic (Aliphatic tertiary amine, pKa ≈ 9.5–10.5).[1][2]

In the solid state and neutral pH solutions, this molecule exists primarily as a zwitterion (inner salt), where the proton migrates from the carboxylic acid to the amine. This creates a highly polar, ionic lattice held together by strong electrostatic forces.

The Consequence: Non-polar solvents like Chloroform-d (CDCl₃) cannot overcome this lattice energy.[1][2] The molecule behaves more like an inorganic salt than an organic compound in this state. To solubilize it, you must break the zwitterion by driving the equilibrium toward a single charged state (cationic or anionic) or using a solvent with high dielectric constant.

Solvent Selection Strategy

Q: If CDCl₃ is out, what is the logical solvent progression?

A: Do not guess; follow this polarity-based decision matrix.

Solubility Decision Matrix
SolventSuitabilityMechanism of ActionRecommendation
CDCl₃ 🔴 Poor Low dielectric constant; cannot solvate ions.[1][2]Avoid unless derivatized (e.g., esterified).[2]
DMSO-d₆ 🟡 Moderate/Good High polarity; disrupts H-bonding.[1][2]First Line. Often works, but aggregation may broaden peaks.
Methanol-d₄ 🟢 Good Protic; solvates ionic centers well.[1][2]Alternative. Good for clean spectra, but exchangeable protons (OH/NH) will vanish.[2]
D₂O 🟡 pH Dependent Solvates ions, but poor for the lipophilic linker at neutral pH.Requires pH adjustment (NaOD or DCl).[1][2]
Visualizing the Solubility Logic

SolubilityLogic Start Sample: 4-(3-(dimethylamino)propoxy)benzoic acid Step1 Attempt DMSO-d6 Start->Step1 Check1 Dissolved? Step1->Check1 Success1 Proceed to NMR (Watch for Broadening) Check1->Success1 Yes Step2 Switch Strategy: Break Zwitterion Check1->Step2 No / Suspension PathA Method A: Acidic Shift Add TFA-d or DCl Step2->PathA Organic Solvent Preferred PathB Method B: Basic Shift Add NaOD Step2->PathB Aqueous Solvent Preferred ResultA Forms Cationic Salt (Soluble in DMSO/MeOH) PathA->ResultA ResultB Forms Anionic Salt (Soluble in D2O) PathB->ResultB

Figure 1: Decision tree for overcoming zwitterionic solubility issues in NMR.

Advanced Troubleshooting: The pH "Shift" Technique

Q: Even in DMSO-d₆, my peaks are broad, suggesting aggregation. How do I fix this?

A: You must chemically modify the species in situ. Broad peaks in DMSO often indicate that the molecule is exchanging protons at an intermediate rate or forming intermolecular aggregates. The solution is to force the molecule into a fully protonated or fully deprotonated state [1].

Protocol A: The "Acid Shift" (Recommended)

Target:[1][2] Convert Zwitterion


 Cation (Ammonium + Carboxylic Acid).[1][2]
Best for: DMSO-d₆ or Methanol-d₄.[1][2]
  • Prepare Sample: Place ~5-10 mg of sample in the NMR tube.

  • Add Solvent: Add 0.6 mL DMSO-d₆.

  • Check: If cloudy, do not heat yet.

  • Add Acid: Add 10–20 µL of Trifluoroacetic acid-d (TFA-d) or concentrated DCl.

    • Why? The acid protonates the carboxylate group (

      
      ).[2] The amine remains protonated (
      
      
      
      ).[2] The molecule becomes a soluble cation with a trifluoroacetate counter-ion.
  • Mix: Shake vigorously. The solution should clear immediately.

Technical Note: TFA-d will shift all exchangeable protons (COOH, NH) to a single broad peak, typically around 10–13 ppm, cleaning up the aromatic region [2].[2]

Protocol B: The "Basic Shift"

Target: Convert Zwitterion


 Anion (Amine + Carboxylate).[1][2]
Best for: D₂O.
  • Prepare Sample: Place sample in tube.

  • Add Solvent: Add 0.6 mL D₂O.

  • Add Base: Add 1–2 drops of 40% NaOD in D₂O .

    • Why? This deprotonates the ammonium (

      
      ) and ensures the carboxylate is anionic (
      
      
      
      ).[1][2] The molecule becomes a sodium salt.
  • Mix: Solution should become clear.

Experimental Workflow: pH Adjustment

pH_Workflow Sample Suspension in NMR Tube AddAgent Add Shift Reagent Sample->AddAgent Mechanism Mechanism: Disrupt Lattice Energy AddAgent->Mechanism TFA-d or NaOD Result Clear Solution Sharp Peaks Mechanism->Result

Figure 2: Workflow for in-situ salt formation to improve solubility and resolution.

Data Interpretation: What Changes?

Q: How will these additives affect my chemical shifts?

A: Expect significant shifts in the protons adjacent to the amine and the carboxyl group due to the change in electronic environment (shielding/deshielding).

Table 1: Expected Chemical Shift Effects

Proton PositionEffect of Acid (TFA-d)Effect of Base (NaOD)
N-CH₃ (Dimethyl) Downfield Shift (+) Protonation of N deshields adjacent protons.[1][2]Upfield Shift (-) Deprotonation restores electron density (Lone pair).[1][2]
O-CH₂ (Propoxy) Minimal change.[1][2]Minimal change.
Aromatic (Ortho to COOH) Downfield Shift (+) COOH is electron-withdrawing.[1][2]Upfield Shift (-)

is less electron-withdrawing than COOH.[1][2]
Exchangeables (OH/NH) Coalesce to single peak >10 ppm (or vanish if D-exchange is fast).[1][2]Vanish (Exchange with D₂O).[1][2]

Note: In D₂O/NaOD, the aliphatic chain protons may appear at different shifts compared to DMSO due to the solvent's dielectric effect [3].

Operational FAQs

Q: Can I use heat instead of pH adjustment? A: Heating (VT-NMR up to 50-60°C in DMSO) can break aggregates and sharpen peaks.[1][2] However, it rarely solves fundamental solubility issues for zwitterions as effectively as pH adjustment. Use heat in combination with Protocol A if line broadening persists.

Q: Will TFA-d damage my compound? A: Unlikely for this structure.[1][2] Benzoic acid derivatives and aliphatic amines are stable in TFA. However, avoid high temperatures (>60°C) with TFA to prevent potential ester cleavage if you were analyzing an ester derivative (though this molecule is a free acid).[1][2]

Q: I see a large peak at ~4.8 ppm in D₂O. What is it? A: That is HDO (residual water).[1][2] When using NaOD, the exchangeable protons from your sample become HDO, increasing this peak's size. Use presaturation pulse sequences (e.g., zgpr on Bruker systems) to suppress it if it overlaps with your signals [4].[2]

References

  • University of Illinois Chicago (UIC). NMR Solvent Selection Guide.[1] Retrieved from [1][2]

  • Nanalysis. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved from

  • BenchChem. A Comparative Guide to Deuterated Solvents for NMR Analysis. Retrieved from

  • University of Pittsburgh. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Minimizing Hygroscopicity of 4-(3-(dimethylamino)propoxy)benzoic Acid Salts

Welcome to the technical support center for managing the hygroscopicity of 4-(3-(dimethylamino)propoxy)benzoic acid and its salt forms. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the hygroscopicity of 4-(3-(dimethylamino)propoxy)benzoic acid and its salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the challenges posed by moisture sensitivity and to offer robust strategies for its mitigation. Our approach is grounded in fundamental scientific principles and validated experimental protocols to ensure the successful development of stable and effective pharmaceutical products.

Understanding the Challenge: Hygroscopicity in Drug Development

Hygroscopicity, the tendency of a solid substance to absorb moisture from the surrounding environment, is a critical parameter that can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API).[1] For 4-(3-(dimethylamino)propoxy)benzoic acid, a compound with ionizable functional groups, moisture uptake can lead to a cascade of undesirable effects, including:

  • Physical Instability : Changes in crystal structure, deliquescence, and altered powder flow properties.

  • Chemical Degradation : Hydrolysis or other moisture-mediated degradation pathways, leading to loss of potency and the formation of impurities.[2]

  • Manufacturing and Formulation Issues : Difficulties in handling, processing, and formulating the final dosage form.[1]

  • Reduced Shelf-Life and Efficacy : Compromised stability of the drug product over time, potentially affecting its therapeutic performance.[2]

This guide provides a structured, question-and-answer-based approach to troubleshoot and minimize the hygroscopicity of 4-(3-(dimethylamino)propoxy)benzoic acid salts.

Frequently Asked Questions & Troubleshooting Guides

Q1: My initial batch of 4-(3-(dimethylamino)propoxy)benzoic acid free base is showing significant weight gain at ambient humidity. What is the first step I should take?

A1: Characterize the Hygroscopic Behavior.

Before any mitigation strategies can be effectively implemented, it is crucial to quantitatively assess the hygroscopic nature of your compound. The industry-standard technique for this is Dynamic Vapor Sorption (DVS) .[3][4][5]

A DVS analysis will provide a moisture sorption isotherm, which plots the equilibrium moisture content of the sample as a function of relative humidity (RH) at a constant temperature.[4][6] This data allows you to classify the hygroscopicity of your material according to established pharmaceutical guidelines.

Table 1: Hygroscopicity Classification

ClassificationWeight Gain at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from pharmaceutical guidelines.

Understanding the precise RH at which significant moisture uptake occurs is the first critical step in developing a targeted mitigation strategy.[7]

Q2: I've confirmed that the free base is highly hygroscopic. Should I consider forming a salt? How do I select the right counter-ion?

A2: Yes, Salt Formation is a Primary Strategy. A Systematic Salt Screening is Recommended.

Salt formation is a widely used and effective method to modify the physicochemical properties of an API, including its hygroscopicity.[8][9] The goal is to identify a crystalline salt form with improved physical stability.

A systematic salt screening process is essential to identify the optimal salt form.[8][10] This involves reacting the free base with a variety of pharmaceutically acceptable counter-ions and characterizing the resulting solid forms.

Diagram 1: Salt Screening and Selection Workflow

SaltScreening cluster_Screening Salt Screening cluster_Selection Salt Selection API 4-(3-(dimethylamino)propoxy)benzoic acid (Free Base) Counterions Select Pharmaceutically Acceptable Counter-ions (e.g., HCl, HBr, Mesylate, Tosylate, Maleate, Fumarate) API->Counterions Crystallization Crystallization Experiments (Varying Solvents, Temperatures) Counterions->Crystallization Solids Isolate & Characterize Solids (XRPD, DSC, TGA) Crystallization->Solids Hygroscopicity Hygroscopicity Assessment (DVS) Solids->Hygroscopicity Solubility Aqueous Solubility & Dissolution Rate Hygroscopicity->Solubility Stability Physical & Chemical Stability Solubility->Stability Selection Select Optimal Salt Form Stability->Selection

Caption: A systematic workflow for salt screening and selection to identify a stable, non-hygroscopic salt form.

An in-situ salt screening approach can be a time and material-efficient method for initial prioritization.[11] This technique involves assessing salt formation and solubility directly in solution before isolating the solid material.

Q3: I have identified several crystalline salt forms. How do I determine which one has the lowest hygroscopicity?

A3: Comparative DVS Analysis is Key.

Once you have successfully prepared and confirmed the formation of different salt forms (e.g., hydrochloride, mesylate, tosylate), a head-to-head comparison of their hygroscopic properties using DVS is essential.[7]

Table 2: Example Comparative DVS Data for 4-(3-(dimethylamino)propoxy)benzoic Acid Salts

Salt FormHygroscopicity ClassificationWeight Gain at 80% RHObservations
Free BaseVery hygroscopic18.5%Deliquescence observed above 70% RH
HydrochlorideModerately hygroscopic8.2%Stable up to 60% RH
MesylateSlightly hygroscopic1.5%Stable up to 85% RH
TosylateNon-hygroscopic0.15%No significant moisture uptake

This is illustrative data and actual results may vary.

The tosylate salt, in this example, would be the preferred candidate for further development due to its low hygroscopicity.

Q4: My chosen salt form is still slightly hygroscopic. What other strategies can I employ to minimize moisture uptake in the final drug product?

A4: Polymorph Screening and Formulation Strategies are Crucial Next Steps.

Even with an optimized salt form, further improvements can be achieved through polymorph screening and strategic formulation.

1. Polymorph Screening:

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[12] Different polymorphs of the same salt can exhibit significantly different physicochemical properties, including hygroscopicity.[12][13][14] A comprehensive polymorph screen can identify the most thermodynamically stable and least hygroscopic crystalline form.[12][15]

Diagram 2: Polymorph Screening Protocol

PolymorphScreening cluster_Generation Polymorph Generation cluster_Characterization Characterization & Selection Start Optimal Salt Form Methods Crystallization Methods - Slow Evaporation - Anti-solvent Addition - Slurrying - Thermal Cycling Start->Methods Solvents Diverse Solvents (Polar, Non-polar, Protic, Aprotic) Methods->Solvents Analysis Solid-State Analysis (XRPD, DSC, TGA, DVS) Solvents->Analysis Selection Select Most Stable, Least Hygroscopic Polymorph Analysis->Selection FormulationStrategies cluster_Formulation Formulation cluster_Packaging Packaging API Hygroscopic API Salt Excipients Hydrophobic Excipients API->Excipients Coating Moisture-Barrier Film Coating API->Coating Final Stable Drug Product Excipients->Final Coating->Final Primary High-Barrier Blister Packs/Bottles Desiccant Inclusion of Desiccants Primary->Desiccant Final->Primary

Caption: An overview of formulation and packaging approaches to protect a hygroscopic API from moisture.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption isotherm of a 4-(3-(dimethylamino)propoxy)benzoic acid salt.

Materials and Equipment:

  • DVS Analyzer

  • Microbalance

  • Sample of the salt form (5-10 mg)

  • Nitrogen gas (for drying)

Procedure:

  • Accurately weigh 5-10 mg of the sample into the DVS sample pan.

  • Load the sample into the DVS instrument.

  • Dry the sample in-situ under a stream of dry nitrogen gas at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Begin the sorption analysis by incrementally increasing the relative humidity (RH) in steps (e.g., 0%, 10%, 20%, ..., 90% RH).

  • At each RH step, allow the sample to equilibrate until a stable weight is reached.

  • After reaching the maximum RH (e.g., 90%), perform a desorption cycle by incrementally decreasing the RH back to 0%.

  • Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.

Protocol 2: Small-Scale Salt Formation Screening

Objective: To screen for the formation of crystalline salts of 4-(3-(dimethylamino)propoxy)benzoic acid.

Materials and Equipment:

  • 4-(3-(dimethylamino)propoxy)benzoic acid free base

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, p-toluenesulfonic acid, maleic acid, fumaric acid)

  • A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water)

  • Small vials or tubes

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • X-Ray Powder Diffractometer (XRPD)

Procedure:

  • Dissolve a known amount of the free base in a suitable solvent with gentle heating and stirring.

  • In a separate vial, prepare a solution of the chosen acid (1 molar equivalent) in the same solvent.

  • Slowly add the acid solution to the free base solution while stirring.

  • Observe for the formation of a precipitate. If no precipitate forms, allow the solution to cool slowly to room temperature, and then to 4°C.

  • If a solid is formed, isolate it by filtration and wash with a small amount of cold solvent.

  • Dry the solid under vacuum.

  • Analyze the solid by XRPD to confirm its crystalline nature and compare its diffraction pattern to that of the free base to confirm salt formation.

  • Repeat this process with different acids and solvents.

Regulatory Considerations

Stability testing of new drug substances and products is a mandatory requirement for regulatory submissions. [16]The International Council for Harmonisation (ICH) provides guidelines on stability testing, including considerations for hygroscopicity. [17][18][19][20]It is essential to conduct formal stability studies on at least three primary batches of the selected salt form under various temperature and humidity conditions to establish a re-test period and recommended storage conditions. [17][18]

Conclusion

Minimizing the hygroscopicity of 4-(3-(dimethylamino)propoxy)benzoic acid salts is a multi-faceted challenge that requires a systematic and data-driven approach. By thoroughly characterizing the hygroscopic behavior, conducting comprehensive salt and polymorph screening, and employing strategic formulation and packaging techniques, researchers can successfully develop a stable, robust, and effective pharmaceutical product. This guide provides a foundational framework for troubleshooting and mitigating moisture-related issues, ultimately de-risking the drug development process.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. MDPI. [Link]

  • In situ salt screening--a useful technique for discovery support and preformulation studies. PubMed. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. National University of Singapore. [Link]

  • Salt Screening. Improved Pharma. [Link]

  • Role of excipients in moisture sorption and physical stability of solid pharmaceutical formulations. Helda - University of Helsinki. [Link]

  • ICH: New Guideline for Stabilities. ECA Academy. [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • Dynamic vapor sorption. Wikipedia. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH guidelines for stability studies. Slideshare. [Link]

  • Dynamic Vapor Sorption and its Applications. AZoM. [Link]

  • An evaluation of salt screening methodologies. ResearchGate. [Link]

  • Dynamic Vapor Sorption. Surface Measurement Systems. [Link]

  • Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry. [Link]

  • Toltrazuril Polymorphs and the Effect on Hygroscopicity and Dissolution Rate. ACS Publications. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Hygroscopicity study of carbamazepine polymorphs I (n) and III (l) at... ResearchGate. [Link]

  • Polymorph Screening in Drug Development. Sygnature Discovery. [Link]

  • 4-Propoxybenzoic Acid. ChemBK. [Link]

  • 4-(3-(Dimethylamino)propoxy)benzeneboronic acid, pinacol ester. PubChem. [Link]

  • Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. NIST WebBook. [Link]

  • Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester (CAS 86-43-1). Cheméo. [Link]

  • 4-(3-(dimethylamino)propoxy)benzoic acid. LookChem. [Link]

  • 4-(Dimethylamino)benzoic Acid. The Merck Index Online. [Link]

  • 4-Propoxybenzoic acid. NIST WebBook. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectral Profiling of Ether vs. Carboxylic Acid Functional Groups

Executive Summary: The Structural Imperative In pharmaceutical development, distinguishing between ether and carboxylic acid moieties is not merely an academic exercise; it is a critical checkpoint in validating syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In pharmaceutical development, distinguishing between ether and carboxylic acid moieties is not merely an academic exercise; it is a critical checkpoint in validating synthetic pathways and assessing metabolic stability. Ethers (


) are often designed as metabolically stable linkers to improve oral bioavailability, whereas carboxylic acids (

) are frequently introduced to modulate solubility and target engagement via ionic interactions.

Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to differentiate these groups.[1][2] However, the spectral overlap in the "fingerprint region" (


) can lead to misinterpretation. This guide provides an authoritative, evidence-based protocol for definitively distinguishing these functional groups, synthesizing theoretical vibrational physics with practical laboratory workflows.

Theoretical Framework: Vibrational Causality

To interpret FTIR spectra accurately, one must understand the causality behind the peaks. Absorption intensity is directly proportional to the change in dipole moment during vibration.

The Carboxylic Acid "Signature"

Carboxylic acids are spectrally dominant due to two high-polarity bonds:


 and 

.
  • Dimerization: In solid or neat liquid phases, carboxylic acids exist primarily as hydrogen-bonded dimers.[3][4] This creates a highly delocalized proton environment, causing the

    
     stretching frequency to fluctuate wildly. The result is a massive, broad absorption band that often obliterates the 
    
    
    
    stretching region.
  • Resonance: The carbonyl (

    
    ) bond is stiff and highly polar, resulting in a sharp, intense peak that is rarely obscured.
    
The Ether "Subtlety"

Ethers lack the dynamic hydrogen bonding of acids. Their dipole change is localized entirely to the


 linkage.
  • The "Silent" Spectrum: Unlike acids, ethers have no signal above

    
     (other than 
    
    
    
    stretches) and no signal in the
    
    
    carbonyl region. Their identification often relies on "exclusion logic"—confirming the presence of
    
    
    while confirming the absence of
    
    
    and
    
    
    .

Comparative Spectral Analysis

The following table synthesizes the critical wavenumbers required for differentiation. Note that "Intensity" is a relative term dependent on sample concentration and path length.

Table 1: Characteristic Wavenumber Comparison
FeatureCarboxylic Acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Ether (

)
Mechanistic Insight
O-H Stretch 2500–3300 cm⁻¹ (Very Broad)Absent Acid dimers create a "messy" envelope overlapping C-H stretches.[4]
C=O Stretch 1700–1730 cm⁻¹ (Strong, Sharp)Absent The diagnostic "smoking gun" for acids. Shifts lower if conjugated.[5][6][7]
C-O Stretch 1210–1320 cm⁻¹ (Strong)1000–1300 cm⁻¹ (Strong)Aliphatic Ethers: ~1120 cm⁻¹ (Asym).Aromatic Ethers: ~1250 cm⁻¹ (Asym) & ~1040 cm⁻¹ (Sym).
O-H Bend 900–960 cm⁻¹ (Medium, Broad)Absent Out-of-plane bending of the H-bonded dimer.
Interference Water (moisture) can mimic O-H.[5]Esters/Alcohols can mimic C-O.[5][8][9][10]Ethers are best identified by what is missing (no C=O, no O-H).

Critical Note on Solvents: If you analyze a carboxylic acid in a dilute non-polar solution (e.g.,


), the dimer breaks. The broad 

band disappears and is replaced by a sharp "free"

peak at

, and the

shifts to

. Most solid-state drug analysis (ATR/KBr) will show the dimer form.

Decision Logic & Visualization

To systematically identify these groups, researchers should follow a subtractive logic flow. Do not start by looking for the ether


 bond, as almost all oxygenated organic compounds have peaks in the 

range. Start with the most unique features.
Diagram 1: Spectral Identification Decision Tree

FTIR_Logic Start Start: Analyze Spectrum CheckCO Check 1700-1750 cm⁻¹ (C=O Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Peak Absent CheckCO->NoCO No CheckOH_Acid Check 2500-3300 cm⁻¹ (Broad 'Hump'?) HasCO->CheckOH_Acid CheckOH_Alc Check 3200-3500 cm⁻¹ (Broad/Strong?) NoCO->CheckOH_Alc Result_Acid Result: Carboxylic Acid (Confirm with C-O at 1210-1320) CheckOH_Acid->Result_Acid Yes (Very Broad) Result_Ester Result: Ester or Ketone (Check C-O for Ester) CheckOH_Acid->Result_Ester No (Baseline Flat) Result_Ether Result: Ether (Confirm C-O at 1000-1300) CheckOH_Alc->Result_Ether No (Clean Baseline) Result_Alcohol Result: Alcohol (Sharp/Broad OH present) CheckOH_Alc->Result_Alcohol Yes

Caption: Logical workflow for distinguishing acids from ethers. Note that Ethers are identified by the absence of C=O and O-H signals.

Validated Experimental Protocol

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample prep. However, KBr pellets remain the "gold standard" for resolution if the sample is scarce or hygroscopic.

Protocol: High-Fidelity ATR-FTIR Acquisition

Objective: Obtain a spectrum free of atmospheric water interference to accurately assess the O-H region.

  • System Validation:

    • Ensure the crystal (Diamond or ZnSe) is chemically clean. Use Isopropanol (IPA) followed by a background scan.

    • Self-Check: The background scan must show flat lines at 2350 cm⁻¹ (

      
      ) and 3400 cm⁻¹ (
      
      
      
      ). If peaks exist, purge the system with dry nitrogen for 5 minutes.
  • Sample Loading:

    • Place

      
       of solid sample on the crystal center.
      
    • Apply pressure using the anvil. Stop when the force gauge reaches the "click" or optimal zone (usually ~80–100 N). Over-pressure can crack crystals; under-pressure yields noisy spectra.

  • Acquisition Parameters:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res for distinguishing aromatic ether bands).
    • Scans: Minimum 32 scans (signal-to-noise ratio improves with

      
      ).
      
  • Post-Processing:

    • Apply ATR Correction . ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra will show artificially intense peaks in the fingerprint region (

      
      ), potentially distorting the ether 
      
      
      
      intensity relative to
      
      
      bands.
Diagram 2: Experimental Workflow

ATR_Workflow Clean Clean Crystal (IPA/Methanol) Background Acquire Background (Check for CO₂/H₂O) Clean->Background Load Load Sample Apply Pressure Background->Load Scan Acquire Spectrum (32+ Scans) Load->Scan Process ATR Correction & Baseline Adjust Scan->Process

Caption: Step-by-step ATR acquisition workflow ensuring data integrity.

Expert Insights & Troubleshooting

The "Water Trap"

Carboxylic acids are hygroscopic. Wet samples will show a broad O-H peak around


 even if the sample is an ether (false positive).
  • Differentiation: Water O-H is centered at

    
    . Carboxylic acid dimer O-H is centered lower, around 
    
    
    
    , and is much broader, often dragging the baseline down from
    
    
    to
    
    
    .[11][12]
The Aromatic Ether Split

If your molecule is an aryl alkyl ether (e.g., Anisole derivatives common in drug synthesis), do not look for a single C-O band. Resonance stiffens the


 bond.
  • Look for: A doublet. The asymmetric stretch shifts up to

    
     (often overlapping with acid C-O), but the symmetric stretch appears distinctly at 
    
    
    
    .

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. OrgChemBoulder.[5] [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Specac. Interpreting Infrared Spectra: Identifying Functional Groups. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Rocky Mountain Laboratories. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(3-(dimethylamino)propoxy)benzoic acid

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the accurate purity assessment of 4-(3-(dimethylamino)propoxy)benzoic acid. As a zwitterionic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the accurate purity assessment of 4-(3-(dimethylamino)propoxy)benzoic acid. As a zwitterionic compound, this analyte presents unique challenges to conventional chromatographic techniques. We will dissect the underlying chemical principles, compare alternative methodologies with supporting data, and present a fully validated, robust method for immediate application in research and quality control environments.

The Analytical Challenge: The Zwitterionic Nature of 4-(3-(dimethylamino)propoxy)benzoic acid

4-(3-(dimethylamino)propoxy)benzoic acid possesses both a weakly acidic carboxylic acid group and a basic tertiary amine group. This dual functionality means the molecule's net charge is highly dependent on the pH of its environment. At its isoelectric point, it exists as a zwitterion with both positive and negative charges, leading to high polarity. This characteristic is the root of the analytical difficulties:

  • Poor Retention in Reversed-Phase (RP) HPLC : Traditional C18 columns rely on hydrophobic interactions to retain analytes. Highly polar, zwitterionic compounds have limited affinity for the nonpolar stationary phase, often resulting in elution at or near the solvent front (void volume).[1]

  • Peak Tailing : The basic dimethylamino group is prone to secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary retention mechanism leads to asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.

  • Complex Retention Behavior : The analyte's retention can be highly sensitive to minor changes in mobile phase pH and buffer concentration, making methods less robust.

This guide will compare three primary HPLC modes to overcome these challenges: traditional Reversed-Phase (RP-HPLC) with mobile phase optimization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

A Strategic Approach to Method Development

A systematic approach is crucial for efficiently developing a reliable HPLC method. The workflow should be guided by the physicochemical properties of the analyte.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening & Selection cluster_2 Alternative Strategies cluster_3 Phase 3: Optimization & Validation A Analyte: 4-(3-(dimethylamino)propoxy)benzoic acid Properties: Zwitterionic, Basic Amine, Acidic Carboxyl B Column Selection A->B informs strategy C Mobile Phase Selection B->C based on retention mechanism D Reversed-Phase (C18) - Low pH to protonate amine G Optimize: - Organic % - pH - Buffer Strength D->G E Mixed-Mode (RP/Ion-Exchange) - Dual retention mechanism E->G F HILIC - For highly polar compounds F->G H Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness G->H after achieving desired separation

Caption: A logical workflow for HPLC method development.

Comparison of Chromatographic Strategies

To provide a practical comparison, we will evaluate three distinct approaches. The experimental data presented is based on established methods for aminobenzoic acids, which serve as a close and scientifically sound proxy for the target analyte.[2][3][4]

The Conventional Approach: Reversed-Phase (RP-HPLC)

A common starting point is a standard C18 column. To mitigate the challenges, the mobile phase must be carefully controlled. The primary strategy is to operate at a low pH (e.g., 2.5-3.5) using an acidic modifier like phosphoric or formic acid. At this pH, the carboxylic acid is protonated (neutral), and the tertiary amine is fully protonated (positive charge). This suppresses silanol interactions and provides a consistent charge state for the analyte.

Expected Performance: Even with pH control, retention on a standard C18 column is likely to be minimal due to the molecule's overall polarity. Peak tailing may be reduced but not always eliminated.

ParameterStrategy & RationaleExpected Outcome
Column Standard C18, 5 µmProvides a baseline for comparison.
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric AcidLow pH suppresses ionization of silanol groups and the carboxyl group, reducing peak tailing and providing a consistent analyte charge.
Retention LowThe analyte remains highly polar, leading to early elution.
Peak Shape Moderate TailingWhile low pH helps, some secondary interactions with silanols may persist.
Robustness ModerateSmall shifts in pH can significantly impact retention time.
The High-Polarity Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is designed for highly polar compounds that are poorly retained in reversed-phase.[5][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Expected Performance: HILIC should provide excellent retention for 4-(3-(dimethylamino)propoxy)benzoic acid. The high organic mobile phase is also advantageous for mass spectrometry (MS) detection due to efficient desolvation.

ParameterStrategy & RationaleExpected Outcome
Column Zwitterionic HILIC, 5 µmThe stationary phase is designed to retain polar and charged analytes.
Mobile Phase 90:10 Acetonitrile/Ammonium Acetate Buffer (pH 5.0)High organic content promotes partitioning. The buffer controls ionic interactions.
Retention HighStrong retention is expected due to the analyte's high polarity.
Peak Shape Good to ExcellentIonic interactions are controlled by the buffer, leading to symmetrical peaks.
Robustness GoodLess sensitive to minor pH changes compared to RP for this analyte.
The Targeted Approach: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is an increasingly powerful technique that combines multiple retention mechanisms on a single stationary phase.[1][3][8] For our target analyte, a column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities is ideal. This allows for simultaneous hydrophobic and electrostatic interactions, providing superior selectivity and retention.[2][4]

Expected Performance: This approach is expected to provide the best overall performance, offering tunable retention and excellent peak shape without the need for ion-pairing agents. Retention can be controlled by adjusting organic content, pH, and buffer concentration.

ParameterStrategy & RationaleExpected Outcome
Column Mixed-Mode RP/Cation-ExchangeDual retention mechanism (hydrophobic and electrostatic) provides orthogonal selectivity.
Mobile Phase Acetonitrile/Water with Ammonium Formate Buffer (pH 3.5)Allows simultaneous control over both hydrophobic and ionic interactions.
Retention Excellent & TunableRetention is controlled by both organic content (for RP) and buffer concentration (for ion-exchange).
Peak Shape ExcellentThe ion-exchange functionality effectively manages the basic amine, leading to sharp, symmetrical peaks.
Robustness HighThe dual retention mechanism often leads to more stable and reproducible methods.

Performance Comparison Summary

FeatureRP-HPLC (Low pH)HILICMixed-Mode (RP/Cation-Exchange)
Retention Factor (k') Very Low (< 1.0)High (> 5.0)Tunable (2.0 - 10.0)
Peak Asymmetry Moderate (As > 1.5)Good (As ≈ 1.0-1.2)Excellent (As ≈ 1.0)
Selectivity for Polar Impurities PoorGoodExcellent
MS Compatibility Good (with volatile acids)ExcellentExcellent (with volatile buffers)
Overall Recommendation Not RecommendedViable AlternativeHighly Recommended

Recommended Protocol: A Validated Mixed-Mode HPLC Method

Based on the comparative analysis, a mixed-mode chromatography approach offers the most robust and reliable solution for the purity analysis of 4-(3-(dimethylamino)propoxy)benzoic acid.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Mixed-Mode RP/Cation-Exchange Column (e.g., Coresep 100), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Method Validation Strategy (per ICH Q2(R1))

A validated method provides documented evidence of its reliability.[9][10][11] The developed MMC method should be validated according to ICH guidelines.[9]

ValidationWorkflow Validation ICH Q2(R1) Method Validation Specificity Specificity (Discrimination from impurities/placebo) Validation->Specificity Linearity Linearity (5 levels, e.g., 50-150% of target) Validation->Linearity Accuracy Accuracy (% Recovery of spiked samples) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) (Signal-to-Noise 3:1) Validation->LOD LOQ Quantitation Limit (LOQ) (Signal-to-Noise 10:1) Validation->LOQ Robustness Robustness (Varying pH, flow rate, temp.) Validation->Robustness

Caption: Key parameters for HPLC method validation.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components. This is often done by analyzing stressed samples (acid, base, peroxide, heat, light).

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value, typically by analyzing samples with known amounts of spiked analyte.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±5% flow rate).

Conclusion

While conventional reversed-phase and HILIC methods can be optimized for zwitterionic compounds, they often represent a compromise in terms of retention, peak shape, or robustness. Mixed-mode chromatography provides a superior, targeted solution for the purity analysis of 4-(3-(dimethylamino)propoxy)benzoic acid. By leveraging both hydrophobic and ion-exchange interactions, this approach delivers excellent retention, symmetrical peak shapes, and a highly robust method suitable for rigorous quality control and drug development environments. The successful validation of this method in accordance with ICH guidelines will ensure the generation of accurate and reliable purity data.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Rob, A., Bradbury, W. H., & Forrest, A. R. W. (1996). Reversed-phase liquid chromatographic method for the determination of p-aminobenzoic acid and anthranilic acid in urine: application to the investigation of exocrine pancreatic function. The Analyst, 121(8), 1167–1170.
  • SIELC Technologies. (n.d.). Separation of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • PubMed. (2012, April 13). Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrophilic interaction chromatography for the analysis of biopharmaceutical drugs and therapeutic peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the 13 hydroxy- and aminobenzoic acids included in this.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2019, June 21). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Core-Shell Columns. Retrieved from [Link]

  • BioPharm International. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Retrieved from [Link]

  • AAPS. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Thin-Layer Chromatography of Aminobenzoic Acid Isomers in Polar Mobile Phases

For researchers and professionals in drug development and chemical analysis, thin-layer chromatography (TLC) remains an indispensable technique for its simplicity, speed, and versatility in separating chemical mixtures.[...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, thin-layer chromatography (TLC) remains an indispensable technique for its simplicity, speed, and versatility in separating chemical mixtures.[1] This guide provides an in-depth comparison of the TLC behavior of three key structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). Understanding the differential migration of these isomers on a polar stationary phase, such as silica gel, is crucial for reaction monitoring, purity assessment, and developing more complex chromatographic methods.

This document delves into the fundamental principles governing the separation, provides detailed experimental protocols, and presents comparative data to empower researchers to make informed decisions in their laboratory work.

The Chemical Basis for Separation: Polarity and Hydrogen Bonding

The separation of aminobenzoic acid isomers by TLC on silica gel is fundamentally driven by the polarity differences between the isomers and their subsequent differential interactions with the stationary and mobile phases.[1] Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups, which act as hydrogen bond donors and acceptors.[1] The mobile phase, a solvent or solvent mixture, competes with the stationary phase for interaction with the sample molecules. Less polar compounds interact more weakly with the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds adhere more strongly to the stationary phase and have lower Rf values.[2]

The elution order of aminobenzoic acid isomers is a classic example of how intramolecular forces can dictate macroscopic chromatographic behavior.

  • 2-Aminobenzoic Acid (ortho-isomer): This isomer can form a strong intramolecular hydrogen bond between the carboxylic acid proton and the amino group's lone pair of electrons. This internal bonding effectively "masks" the polar functional groups, reducing their ability to form intermolecular hydrogen bonds with the polar silica gel stationary phase. This chelation effect lowers the molecule's overall apparent polarity, causing it to travel further up the TLC plate, thus exhibiting the highest Rf value.

  • 3-Aminobenzoic Acid (meta-isomer) & 4-Aminobenzoic Acid (para-isomer): Due to the spatial separation of the amino and carboxylic acid groups, these isomers cannot form intramolecular hydrogen bonds. Instead, their polar -NH2 and -COOH groups are fully available to form strong intermolecular hydrogen bonds with the surface of the silica gel. This strong adsorption to the stationary phase significantly retards their movement up the plate, leading to lower Rf values compared to the ortho isomer. The subtle electronic differences and crystal packing energies between the meta and para isomers typically result in the para isomer being slightly less polar and thus having a slightly higher Rf value than the meta isomer.[3]

This relationship is visually summarized in the diagram below.

G cluster_isomers Aminobenzoic Acid Isomers cluster_interactions Key Molecular Interaction cluster_properties Resulting Chromatographic Property Ortho 2-Aminobenzoic Acid (Ortho) Intra Intramolecular H-Bonding (Chelation) Ortho->Intra Forms Meta 3-Aminobenzoic Acid (Meta) Inter Intermolecular H-Bonding Meta->Inter Forms Para 4-Aminobenzoic Acid (Para) Para->Inter Forms Polarity Lower Apparent Polarity Intra->Polarity Leads to Adsorption Strong Adsorption to Silica Gel Inter->Adsorption Leads to Rf Higher Rf Value Polarity->Rf Results in Rf_low Lower Rf Value Adsorption->Rf_low Results in

Caption: Relationship between isomer structure and TLC behavior.

Comparative Rf Data in Polar Mobile Phases

The choice of mobile phase is critical for achieving optimal separation.[4] Its polarity must be carefully tuned: too polar, and all compounds will move to the solvent front (Rf ≈ 1); not polar enough, and they will remain at the baseline (Rf ≈ 0).[2] A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) allows for fine-tuning of the mobile phase polarity.

The following table summarizes experimental Rf values for aminobenzoic acid isomers on silica gel 60 F254 plates with a common polar-modified mobile phase.

CompoundIsomer PositionMobile Phase SystemRf Value
2-Aminophenol*OrthoEthyl Acetate / Petroleum Ether (1:3)0.38[3]
4-Aminobenzoic AcidParaEthyl Acetate / Petroleum Ether (1:3)0.37[3]
3-Aminobenzoic AcidMetaEthyl Acetate / Petroleum Ether (1:3)0.34[3]

*Note: 2-Aminophenol is a close structural analog used here to demonstrate the high Rf value characteristic of ortho-substituted compounds capable of intramolecular hydrogen bonding.

These results experimentally validate the theoretical principles discussed above. The ortho-analog has the highest Rf value, indicating it is the least retained by the polar stationary phase. The para and meta isomers show stronger retention with lower Rf values.

Other mobile phases reported for the chromatography of p-aminobenzoic acid on silica gel include:

  • Toluene : Acetone : Methanol : Ammonia (8:3:3:0.1) which yielded an Rf of 0.21.[5]

  • Diethyl ether : Cyclohexane (5:1) which yielded an Rf of 0.65.[6]

  • A classic system for amino acids is a mixture of n-Butanol : Acetic Acid : Water.[7][8]

Detailed Experimental Protocol

This protocol provides a self-validating system for the comparative analysis of aminobenzoic acid isomers.

3.1. Materials and Reagents

  • Stationary Phase: Pre-coated TLC plates, silica gel 60 F254 (20 cm x 20 cm, 0.25 mm thickness).[5]

  • Analytes: 2-aminobenzoic acid, 3-aminobenzoic acid, 4-aminobenzoic acid.

  • Spotting Solvent: Methanol or Ethanol.

  • Mobile Phase (Eluent): Ethyl Acetate and Petroleum Ether (or Hexane), HPLC grade.

  • Visualization Reagent: Ninhydrin solution (0.2 g ninhydrin in 100 mL ethanol or acetone).

  • Apparatus: 20 cm TLC developing chamber with lid, capillary tubes for spotting, pencil, ruler, forceps, UV lamp (254 nm), heating device (heat gun or oven).

3.2. Experimental Workflow

Caption: Standard workflow for TLC analysis of aminobenzoic acids.

3.3. Step-by-Step Procedure

  • Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

    • Using a pencil and ruler, lightly draw a baseline (origin) approximately 1 cm from the bottom of the plate. Do not use a pen, as the ink will chromatograph.[1]

    • Mark 3-4 small tick marks along the baseline for spotting, ensuring they are at least 1 cm apart from each other and the edges.

  • Sample Preparation and Spotting:

    • Prepare dilute (~1%) solutions of each aminobenzoic acid isomer in methanol.

    • Dip a clean capillary tube into one of the sample solutions.

    • Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the baseline. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[1]

    • Allow the solvent to fully evaporate. You can re-spot the same location 1-2 times to increase concentration, ensuring the spot remains small.

    • Use a separate, clean capillary tube for each isomer to prevent cross-contamination.

  • Developing Chamber Saturation:

    • Pour the prepared mobile phase (e.g., Ethyl Acetate/Petroleum Ether 1:3) into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.

    • Place a piece of filter paper inside the chamber, wetting it with the mobile phase, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of Rf values.

    • Cover the chamber with the lid and let it stand for 10-15 minutes to equilibrate.

  • Plate Development (Elution):

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is standing upright and the mobile phase does not splash onto the surface.

    • Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during this process.

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate with forceps.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • UV Visualization: Place the dried plate under a UV lamp (254 nm). The aminobenzoic acids will quench the fluorescence of the F254 indicator, appearing as dark spots. Lightly circle these spots with a pencil.

    • Ninhydrin Staining: In a fume hood, spray the plate evenly with the ninhydrin reagent.

    • Gently heat the sprayed plate with a heat gun or in an oven at ~100-110°C for a few minutes until purple spots appear. Ninhydrin reacts with the amino groups to form the colored product.

3.4. Data Analysis: Calculating the Rf Value

The Retention Factor (Rf) is a ratio calculated as:

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Measure the distance from the baseline to the center of each spot and from the baseline to the solvent front line. An Rf value is a characteristic of a compound under specific conditions and should be between 0 and 1.[4]

References

  • RSC Publishing. Analytical Methods.
  • The Royal Society of Chemistry.
  • MDPI. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (2025-11-06).
  • Filo. How is intramolecular hydrogen bonding is created in ortho benzoic acid... (2025-03-19).
  • PubMed. Intramolecular hydrogen bonding in ortho-substituted benzoic acids. (1966-12-05).
  • BenchChem. A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Proto.
  • RSC Publishing. Analytical Methods.
  • Unknown Source.
  • University of Toronto Scarborough.
  • University of California, Los Angeles.
  • AKJournals.
  • University of Massachusetts Boston. 5.
  • University of Massachusetts Boston. 5.
  • Unknown Source. ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
  • Chegg.
  • Gavin Publishers. Applied Clinical Pharmacology and Toxicology. (2017-05-09).
  • ResearchGate. Rate of flow (Rf) values of antibiotic TH818 by TLC on silica gel 60 in....
  • ResearchGate. Thin layer chromatography of p-aminobenzoic acid | Download Table.
  • ResearchGate.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Phytochemical screening and identification of compounds in the leaves of Callitris glauca (Cupresseceae).
  • ResearchGate.

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-(3-(Dimethylamino)propoxy)benzoic acid: A Guide for Laboratory Professionals

Welcome to your essential guide for the safe handling, use, and disposal of 4-(3-(Dimethylamino)propoxy)benzoic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 4-(3-(Dimethylamino)propoxy)benzoic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides in-depth, procedural guidance rooted in established safety protocols to ensure your well-being and the integrity of your work. The information herein is synthesized from authoritative sources and best practices in chemical hygiene.

While a specific Safety Data Sheet (SDS) for 4-(3-(Dimethylamino)propoxy)benzoic acid was not located, a close structural analog, 4-[3-(Dimethylamino)propoxy]benzaldehyde, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Given the structural similarities, it is prudent to handle 4-(3-(Dimethylamino)propoxy)benzoic acid with a similar level of caution, treating it as a corrosive and irritating solid.[2][3][4]

Section 1: Hazard Assessment and Engineering Controls

Understanding the potential hazards is the first step in mitigating risk. Based on its analogue, 4-(3-(Dimethylamino)propoxy)benzoic acid should be presumed to be a corrosive solid that can cause significant harm upon contact or ingestion.[1][2]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 4-(3-(Dimethylamino)propoxy)benzoic acid and its solutions must be conducted within a properly functioning and certified chemical fume hood.[3][5][6][7] This is the most critical engineering control to minimize inhalation of dust particles or vapors.[3][7]

  • Why it's essential: A fume hood draws airborne contaminants away from the user, providing a critical barrier against respiratory exposure.[3] Corrosive solids and their dust can react with moisture in the respiratory tract, leading to significant damage.[4]

Secondary Engineering Controls:

  • Eyewash Stations and Safety Showers: Ensure that a functional and unobstructed eyewash station and safety shower are located in close proximity to your workstation.[1][4][8] In the event of an exposure, immediate flushing is critical to minimizing injury.[2][4][9]

  • Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[7][10][11]

Section 2: Personal Protective Equipment (PPE) Protocol

The appropriate selection and use of PPE is your last line of defense against chemical exposure. A multi-layered approach is necessary when handling corrosive substances.[2][12]

PPE Ensemble for Handling 4-(3-(Dimethylamino)propoxy)benzoic acid:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles. A face shield worn over goggles is required when handling larger quantities or when there is a significant splash risk.[4]Protects against dust particles and splashes. Standard safety glasses do not provide adequate protection from splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]Prevents direct skin contact. Always inspect gloves for tears or punctures before use.[6]
Body Protection A fully buttoned, long-sleeved lab coat. A chemically resistant apron may be necessary for larger-scale work.[4][7]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[2][13]Prevents inhalation of harmful dust or vapors.

Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Caption: Sequential process for donning and doffing Personal Protective Equipment.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Section 3: Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

Preparation:

  • Review the SDS: Before beginning any new procedure, thoroughly review the Safety Data Sheet for the chemical and any other reagents being used.[6][9]

  • Designate a Work Area: Confine all work with 4-(3-(Dimethylamino)propoxy)benzoic acid to a designated area within a chemical fume hood.[5]

  • Assemble Materials: Gather all necessary equipment, including a spill kit, before introducing the chemical to the work area.

Handling the Solid:

  • Don Appropriate PPE: Follow the PPE protocol outlined in Section 2.

  • Weighing: When weighing the solid, use a disposable weigh boat or line the balance with aluminum foil to prevent contamination. Minimize the creation of dust.[5][14]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If mixing with water, remember to always add acid to water, never the other way around, to prevent a violent exothermic reaction.[4][9]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.[3]

  • Doff PPE: Remove PPE in the correct order to avoid contaminating yourself.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][11]

Section 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and informed response is critical.

Small Spill (Contained within the fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, use a spill kit with a neutralizer for corrosive solids (such as sodium bicarbonate for acids) or an inert absorbent material.[4][5]

  • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[5][14]

  • Wipe down the area with a suitable solvent and then with soap and water.

Large Spill (Outside of the fume hood):

  • Evacuate the immediate area and alert others.

  • If safe to do so, control the source of the spill.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[1][4] Hold the eyelids open and continue flushing. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]

Section 5: Disposal Plan

Proper chemical waste management is a legal and ethical responsibility to protect our environment and community.

Waste Segregation and Collection Workflow

Caption: Workflow for the safe disposal of 4-(3-(Dimethylamino)propoxy)benzoic acid waste.

Disposal_Workflow start Generate Waste (Solid or Solution) container Collect in a designated, compatible, and sealed hazardous waste container. start->container labeling Label container with: 'Hazardous Waste', chemical name, and associated hazards. container->labeling storage Store in a designated, secondary containment area away from incompatible materials. labeling->storage request Submit a chemical waste collection request to EHS. storage->request end EHS Collection request->end

Key Disposal Principles:

  • Do Not Drain Dispose: Never dispose of 4-(3-(Dimethylamino)propoxy)benzoic acid or its solutions down the drain.[5][7]

  • Designated Waste Container: All waste containing this chemical must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5][16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and a description of the hazards (e.g., "Corrosive Solid").[5][9]

  • Storage: Store waste containers in a designated, secure area, within secondary containment, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7][10]

  • Collection: Follow your institution's procedures for arranging the collection of hazardous waste by the EHS department.[5]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of science.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-[3-(Dimethylamino)propoxy]benzaldehyde.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH.
  • Fisher Scientific. (n.d.). Safety Data Sheet: p-Vinylbenzoic acid.
  • Washington State University. (n.d.). Benzoic Acid Standard Operating Procedure. Environmental Health & Safety.
  • University of Colorado Boulder. (2019, March 11). NIOSH Table 1, 2 & 3. Environmental Health & Safety.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
  • ISHN. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards.
  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester - Hazard. CompTox Chemicals Dashboard.
  • Fisher Scientific. (2014, September 16).
  • Thermo Fisher Scientific. (2014, September 16).
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • OSHA Training School. (2024, January 19).
  • King Abdullah University of Science and Technology. (n.d.). Working with Corrosives Guideline. Health & Safety.
  • Weekly Safety Meeting. (n.d.). Working Safely with Corrosives.
  • SDS Manager. (2023, November 15).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzoic Acid. PubChem.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(4-dimethylaminophenylazo)benzoic acid.
  • Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials.
  • TCI Chemicals. (2024, December 10). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.
  • University of North Carolina at Chapel Hill. (n.d.). 8.9 Corrosives. Environment, Health and Safety.
  • Apollo Scientific. (2023, July 5).
  • Sigma-Aldrich. (2025, February 8).
  • Chemos GmbH & Co. KG. (2020, November 5).
  • PENTA. (2024, April 24).
  • Dow. (2012, June 8). Personal Protective Equipment Guidance.
  • Fisher Scientific. (2025, December 18).
  • Cole-Parmer. (2006, April 25).
  • Cambridge Isotope Laboratories, Inc. (2022, September 26). Safety Data Sheet: BENZOIC ACID (RING-13C6, 99%).

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